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  • Product: 1-(Methanesulfonyl)-2,4-dimethoxybenzene
  • CAS: 38452-44-7

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers

Introduction Dimethoxybenzene (DMB) derivatives, a class of organic compounds featuring a benzene ring substituted with two methoxy groups, represent a remarkably versatile scaffold in modern pharmacology and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethoxybenzene (DMB) derivatives, a class of organic compounds featuring a benzene ring substituted with two methoxy groups, represent a remarkably versatile scaffold in modern pharmacology and drug development.[1] The isomeric arrangement of these methoxy groups (1,2-, 1,3-, and 1,4-), combined with a wide range of possible substitutions on the aromatic ring, generates a vast chemical space populated by molecules with a broad spectrum of biological activities.[1] These activities span from anticancer and antimicrobial to anti-inflammatory, antioxidant, and neuroprotective effects, positioning DMB derivatives as compelling candidates for the design of novel therapeutic agents.[1][2] This guide provides an in-depth technical overview of the biological activities of dimethoxybenzene derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research has highlighted the potential of dimethoxybenzene derivatives as anticancer agents, with several compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer progression.[1]

Mechanisms of Action
  • Induction of Apoptosis: Many DMB derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. For instance, 5,7-dimethoxyflavone has been shown to induce apoptosis in liver cancer cells through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential.[3] This intrinsic pathway of apoptosis is a critical target in cancer therapy.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a primary therapeutic target. Certain DMB derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. 5,7-dimethoxyflavone has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.[4]

  • Inhibition of Topoisomerases: DNA topoisomerases are essential enzymes for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. Some carbazole derivatives, which can incorporate the dimethoxybenzene moiety, have been identified as potent inhibitors of human DNA topoisomerase II.[4]

  • Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and its disruption is a validated anticancer strategy. Certain novel 1,4-dimethylcarbazole derivatives containing a 3,4,5-trimethoxybenzamido-ureido group have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[4]

Featured Anticancer Dimethoxybenzene Derivatives
Compound ClassExampleMechanism of ActionTarget Cancer Cell Lines
Flavonoids5,7-DimethoxyflavoneROS generation, Apoptosis, Cell Cycle ArrestLiver (HepG2), Oral (SCC-9), Breast (MCF-7)[3]
Chalcones4,4'-DimethoxychalconeActivation of Keap1/Nrf2 signaling pathway, NeuroprotectionNot directly cytotoxic, but shows promise in mitigating Alzheimer's pathology[5][6][7]
Carbazole Derivatives1,4-Dimethylcarbazole analogsTopoisomerase II inhibition, Tubulin polymerization inhibitionLeukemia (HL60), Oral (KB)[4]
Imidazo[2,1-b][1][8][9]thiadiazoles4-Methoxybenzyl derivativesApoptosis inductionLeukemia (CEM), Cervical (HeLa)[10]
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxybenzene derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Apoptosis Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DMB_derivative Dimethoxybenzene Derivative ROS ↑ Reactive Oxygen Species (ROS) DMB_derivative->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by DMB derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Dimethoxybenzene derivatives, particularly naturally occurring compounds like eugenol, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1] Their primary mechanism of action often involves the disruption of microbial cell membranes.[1]

Mechanisms of Action
  • Membrane Disruption: The lipophilic nature of many DMB derivatives allows them to intercalate into the lipid bilayer of bacterial cell membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Eugenol is a well-studied example of a DMB derivative that exerts its antibacterial effects through this mechanism.[1]

  • Enzyme Inhibition: Some derivatives can inhibit essential microbial enzymes. For example, certain N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed to target the multidrug efflux pump (MATE), which is responsible for antibiotic resistance in bacteria like S. aureus.[11]

Featured Antimicrobial Dimethoxybenzene Derivatives
CompoundTarget MicroorganismsMIC RangeReference
EugenolEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusIC50 = 0.75 mM (S. aureus)[12]
CapsaicinEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusIC50 = 0.68 mM (S. aureus)[12]
N'-Benzylidene-3,4-dimethoxybenzohydrazidesS. aureus, S. typhi, E. coli, C. albicans5.88 - 23.30 µM[11]
2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa1 - 4 µg/mL[13]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the dimethoxybenzene derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Broth Microdilution Workflow

broth_microdilution start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of DMB Derivative in 96-Well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Dimethoxybenzene derivatives, particularly those with phenolic hydroxyl groups (methoxyphenols), are potent scavengers of free radicals and can modulate inflammatory pathways.[1]

Mechanisms of Action
  • Free Radical Scavenging: Antioxidant DMB derivatives can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating the damaging chain reactions of oxidation.[1]

  • Inhibition of Inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.[1]

  • Activation of Nrf2 Pathway: The Keap1/Nrf2 signaling pathway is a major regulator of cellular antioxidant responses. 4,4'-dimethoxychalcone has been shown to exert neuroprotective effects by activating this pathway, leading to the expression of antioxidant and cytoprotective genes.[5]

Featured Anti-inflammatory and Antioxidant Dimethoxybenzene Derivatives
CompoundActivityKey FindingsReference
Dehydrozingerone DerivativesAnti-inflammatory, AntioxidantMannich bases showed comparable anti-inflammatory activity to diclofenac sodium.[14]
1-Acylaminoalkyl-3,4-dialkoxybenzenesAnti-inflammatoryModerate to strong activity with low toxicity, similar to ibuprofen.[15]
Edaravone DerivativesAntioxidant, Anti-inflammatoryHigh free radical scavenging activity and effective inhibition of albumin denaturation.[16]
Myrtus communis L. Leaf Extract (rich in methoxyphenols)Antioxidant, Anti-inflammatoryStrong H2O2 radical scavenging ability and in vivo anti-inflammatory effects.[17]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the DMB derivative and a solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or quercetin).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Neuroprotective Effects

Emerging evidence suggests that dimethoxybenzene derivatives hold promise for the treatment of neurodegenerative diseases like Alzheimer's.[5] Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties.[18]

A notable example is 4,4'-dimethoxychalcone (DMC), which has been shown to mitigate cognitive impairment and reduce amyloid-β pathology in mouse models of Alzheimer's disease.[5] The primary mechanism is the activation of the Keap1/Nrf2 signaling pathway, which reduces oxidative stress and suppresses neuroinflammation.[5] Other 1,4-dihydropyridine derivatives incorporating a dimethoxyphenyl moiety have also demonstrated neuroprotective profiles by scavenging free radicals and inhibiting GSK-3β, a key kinase in tau hyperphosphorylation.[19]

Structure-Activity Relationships (SAR)

The biological activity of dimethoxybenzene derivatives is highly dependent on their chemical structure.[8] Key SAR observations include:

  • Position of Methoxy Groups: The isomeric placement of the methoxy groups significantly influences the molecule's interaction with biological targets.[8]

  • Nature of Substituents: The addition of other functional groups (e.g., hydroxyl, alkyl, halogen) can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its biological activity.[8][20] For instance, the presence of a phenolic hydroxyl group often enhances antioxidant activity.[1]

  • Molecular Geometry: The overall shape and conformation of the molecule, influenced by intermolecular interactions like hydrogen bonding, are critical for its binding to target proteins.[8]

Visualizing Key SAR Concepts

Caption: Interplay of structural features affecting biological activity.

Conclusion

The dimethoxybenzene scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. Their ability to modulate multiple biological pathways, including those involved in cancer, microbial infections, inflammation, and neurodegeneration, makes them a continuing focus of drug discovery and development. A thorough understanding of their structure-activity relationships and mechanisms of action, guided by robust experimental evaluation, will be crucial in harnessing the full potential of this versatile class of compounds.

References

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2023). Scientific Reports. Retrieved March 8, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). BMC Chemistry. Retrieved March 8, 2026, from [Link]

  • Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. (2014). Frontiers in Chemistry. Retrieved March 8, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). BMC Chemistry. Retrieved March 8, 2026, from [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (2019). Molecules. Retrieved March 8, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). PubMed. Retrieved March 8, 2026, from [Link]

  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. (2014). European Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]

  • Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. (2012). Marine Drugs. Retrieved March 8, 2026, from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). African Journal of Traditional, Complementary and Alternative Medicines. Retrieved March 8, 2026, from [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024). Semantic Scholar. Retrieved March 8, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives. (2005). Il Farmaco. Retrieved March 8, 2026, from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods. Retrieved March 8, 2026, from [Link]

  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][1][8][9]thiadiazole. (2019). ChemistrySelect. Retrieved March 8, 2026, from [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2022). Indonesian Journal of Chemistry. Retrieved March 8, 2026, from [Link]

  • 4,4'-dimethoxychalcone exerts neuroprotective effects in Alzheimer's disease mice by activating the Keap1/Nrf2 signaling pathway. (2026). European Journal of Pharmacology. Retrieved March 8, 2026, from [Link]

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. (2024). Pharmaceuticals. Retrieved March 8, 2026, from [Link]

  • New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. (2025). News-Medical.Net. Retrieved March 8, 2026, from [Link]

  • 4,4'-dimethoxychalcone exerts neuroprotective effects in Alzheimer's disease mice by activating the Keap1/Nrf2 signaling pathway. (2026). European Journal of Pharmacology. Retrieved March 8, 2026, from [Link]

  • 4,4'-dimethoxychalcone exerts neuroprotective effects in Alzheimer's disease mice by activating the Keap1/Nrf2 signaling pathway. (2026). R Discovery. Retrieved March 8, 2026, from [Link]

  • Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. (n.d.). Preprint. Retrieved March 8, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). Semantic Scholar. Retrieved March 8, 2026, from [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). Molecules. Retrieved March 8, 2026, from [Link]

  • Synthesis, Anti-inflammatory, and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. (2018). Indonesian Journal of Pharmacy. Retrieved March 8, 2026, from [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2023). Scientific Reports. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

The Strategic Integration of the Methanesulfonyl Pharmacophore in Modern Drug Design: A Technical Whitepaper

Introduction: The Physicochemical Causality of the Methanesulfonyl Group As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor solubility, rapid metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Causality of the Methanesulfonyl Group

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor solubility, rapid metabolic clearance, or off-target toxicity. The incorporation of a methanesulfonyl (or methylsulfonyl) group (-SO₂CH₃) is a highly effective, rational design strategy to overcome these hurdles.

Unlike simple alkyl or halogen substituents, the methanesulfonyl group exerts a powerful electron-withdrawing effect. This fundamental electronic property alters the electron distribution of the parent scaffold, effectively lowering the basicity of adjacent amines and significantly reducing the overall lipophilicity (LogP) of the molecule. The causality here is straightforward: by decreasing lipophilicity, we enhance aqueous solubility, while the steric bulk and electronic deactivation protect the scaffold from oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the sulfone moiety is exceptionally stable against hydrolysis and resistant to reduction, making it an ideal bioisostere for carboxylic acids or amides in harsh physiological environments (1).

Mechanistic Target Binding: The COX-2 Selectivity Paradigm

The most classical and instructive application of the methanesulfonyl pharmacophore is its role in selective Cyclooxygenase-2 (COX-2) inhibitors, commonly known as "coxibs" (e.g., rofecoxib, celecoxib) (2).

To understand the causality of this selectivity, we must examine the structural divergence between the COX-1 and COX-2 active sites. Both enzymes catalyze the conversion of arachidonic acid to prostaglandins, but COX-1 is constitutively expressed (protecting gastric mucosa), whereas COX-2 is inducible during inflammation.

The active site of COX-2 is approximately 20% larger than that of COX-1. This increased volume is primarily due to a critical amino acid substitution: Ile523 in COX-1 is replaced by the less bulky Val523 in COX-2. This substitution opens a "secondary pocket" in COX-2. Furthermore, within this pocket, COX-2 possesses an Arg513 residue (replacing His513 in COX-1) (3).

When we design a diarylheterocycle with a 4-methylsulfonylphenyl group, the -SO₂CH₃ moiety acts as a highly specific "key." The bulky methanesulfonyl group sterically clashes with Ile523 in COX-1, preventing binding. However, it easily enters the secondary pocket of COX-2, where the oxygen atoms of the sulfone act as hydrogen bond acceptors, forming strong, directional H-bonds with Arg513 and His90. This precise molecular recognition is the self-validating mechanism that drives the high COX-2 selectivity index of these drugs.

COX2_Selectivity Drug Diarylheterocycle with -SO2CH3 COX1 COX-1 Active Site (Ile523, His513) Drug->COX1 Enters channel COX2 COX-2 Active Site (Val523, Arg513) Drug->COX2 Enters channel Clash Steric Clash (Binding Prevented) COX1->Clash Blocked by Ile523 Pocket Secondary Pocket Accessible COX2->Pocket Val523 creates space Hbond H-Bonding with Arg513 & His90 Pocket->Hbond -SO2CH3 inserts Effect Selective Target Inhibition Hbond->Effect High Affinity

Logical pathway of COX-2 selectivity driven by the methanesulfonyl group.

Quantitative Impact on Drug-Likeness

The decision to incorporate a methanesulfonyl group is always backed by quantitative physicochemical improvements. The table below summarizes the typical shifts in molecular properties when a generic lipophilic aromatic ring is substituted with a methylsulfonyl moiety.

PropertyStandard Aromatic ScaffoldWith -SO₂CH₃ SubstitutionCausality / Pharmacological Impact
Lipophilicity (LogP) High (>4.0)Moderate (2.0 - 3.0)Improves aqueous solubility and oral bioavailability (Rule of 5 compliance).
Electron Density Neutral / Electron-RichStrongly Electron-WithdrawingLowers pKa of adjacent functional groups; increases metabolic stability against CYP450 oxidation.
Target Affinity (COX-2) Low / Non-selectiveHigh (Nanomolar IC₅₀)Enables critical hydrogen bonding with Arg513/His90 in the secondary pocket.
Hydrolytic Stability Variable (if ester/amide)Highly StableResists enzymatic degradation and sulfur reduction in vivo.

Experimental Methodology: Synthesis and Validation

To ensure scientific integrity and reproducibility, the evaluation of methanesulfonyl-containing drug candidates requires rigorous, self-validating experimental protocols. Below is the standardized step-by-step methodology for evaluating the in vitro efficacy of a newly synthesized COX-2 inhibitor, utilizing a fluorescence-based assay (4).

Protocol: Fluorescence-Based COX-1/COX-2 Enzyme Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the methanesulfonyl derivative in highly pure DMSO. Perform serial dilutions to generate a 10-point concentration curve.

  • Assay Assembly: In a 96-well black microplate, combine 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP (10-acetyl-3,7-dihydroxyphenoxazine), and 10 µL of isolated COX-1 or COX-2 enzyme solution per well.

  • Inhibitor Incubation: Add 10 µL of the test compound dilution (or DMSO for the vehicle control). Incubate the system at 37°C for exactly 15 minutes. Causality Note: This pre-incubation is critical for time-dependent, reversible inhibitors to reach thermodynamic binding equilibrium within the secondary pocket before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic cascade.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The conversion of ADHP to the highly fluorescent resorufin is directly proportional to COX activity, providing a self-validating readout of enzyme function.

  • Data Analysis: Calculate the percentage of inhibition relative to the uninhibited control. Plot percent inhibition vs. log[Concentration] to derive the IC₅₀ value. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1) / (IC₅₀ COX-2).

Assay_Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Enzyme Incubation (COX-2 + Heme) Prep->Incubate 10 µL/well Initiate 3. Reaction Initiation (Arachidonic Acid) Incubate->Initiate 15 min at 37°C Measure 4. Kinetic Measurement (Ex/Em 535/587 nm) Initiate->Measure Immediate Analyze 5. Data Analysis (IC50 Calculation) Measure->Analyze Plot % Inhibition

Step-by-step workflow for the COX-2 fluorescence-based enzyme inhibition assay.

Broadening the Horizon: Oncology and Beyond

Beyond anti-inflammatories, the methylsulfonyl group has become a privileged motif in modern oncology and immunology. Clinical candidates and approved drugs such as Vismodegib (Hedgehog pathway inhibitor), Apremilast (PDE4 inhibitor), and Belzutifan (HIF-2α inhibitor) all leverage the methanesulfonyl group. In these contexts, the group frequently acts as a hydrogen bond acceptor to hinge region kinases or allosteric pockets, while simultaneously depressing the molecule's overall lipophilicity to maintain optimal pharmacokinetic profiles.

Conclusion

The methanesulfonyl group is far more than a simple functional appendage; it is a strategic pharmacophore that dictates target selectivity, metabolic stability, and physicochemical viability. By understanding the precise electrostatic and steric causality it introduces, drug development professionals can rationally design safer, more efficacious therapeutics.

References

  • BenchChem. "The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals." benchchem.com. 4

  • NIH / PMC. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." nih.gov. 3

  • Wikipedia. "Discovery and development of cyclooxygenase 2 inhibitors." wikipedia.org. 2

  • PharmaBlock / Namiki. "Application of Methylsulfone in Drug Discovery." namiki-s.co.jp. 1

Sources

Foundational

Unlocking the Pharmacological Potential of 1-(Methanesulfonyl)-2,4-dimethoxybenzene: A Technical Guide to Scaffold Mechanics and Target Interactions

Executive Summary In modern medicinal chemistry, certain low-molecular-weight compounds are not designed to be standalone therapeutics, but rather serve as highly specialized, "privileged" molecular scaffolds. 1-(Methane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, certain low-molecular-weight compounds are not designed to be standalone therapeutics, but rather serve as highly specialized, "privileged" molecular scaffolds. 1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS 38452-44-7) is a prime example of such a building block[1]. With a molecular weight of 216.25 g/mol , this compound features a highly tuned "push-pull" electronic system: the electron-donating 2,4-dimethoxy groups enrich the benzene ring, while the 1-methanesulfonyl group acts as a strong electron-withdrawing anchor[1][2].

As a Senior Application Scientist, I approach this compound not as a finished drug, but as a precision tool. Its mechanism of action (MoA) is defined by how its distinct functional groups interact with specific enzymatic binding pockets—most notably within Cyclooxygenase-2 (COX-2), Carbonic Anhydrase (CA), and Human Neutrophil Elastase (HNE). This whitepaper deconstructs the chemical biology of this scaffold, detailing the causality behind its target interactions and providing field-proven protocols for validating its pharmacological efficacy.

Chemical Biology & Pharmacophore Mechanics

The pharmacological utility of 1-(Methanesulfonyl)-2,4-dimethoxybenzene is dictated by its bipartite structure. Understanding the causality of its binding requires analyzing the specific atomic interactions of its functional groups.

The Methylsulfonyl Pharmacophore (-SO₂CH₃)

The methylsulfonyl group is a well-documented pharmacophore responsible for the selectivity of several non-steroidal anti-inflammatory drugs (NSAIDs), including rofecoxib and etoricoxib[3][4].

  • COX-2 Selectivity: The active site of COX-1 contains a bulky Isoleucine at position 434 (Ile523 in some numbering systems), which sterically blocks large functional groups[3][5]. In contrast, COX-2 features a smaller Valine (Val523), creating a distinct, accessible side pocket[3][5]. The methylsulfonyl group of our scaffold acts as a "key" that perfectly fits this Val523 side pocket, forming critical hydrogen bonds with the surrounding Arg513 and His90 residues[5].

  • Carbonic Anhydrase (CA) Inhibition: Beyond COX-2, the sulfonyl oxygen atoms are highly effective at coordinating with the active-site zinc ion (Zn²⁺) found in tumor-associated Carbonic Anhydrase isoenzymes (CA IX and XII), displacing the zinc-bound water molecule necessary for the enzyme's catalytic hydration of CO₂[6].

The 2,4-Dimethoxybenzene Motif

While the sulfonyl group anchors the molecule, the 2,4-dimethoxybenzene ring dictates binding affinity and polypharmacological potential.

  • Electron Density & π-π Stacking: The methoxy groups donate electron density into the aromatic ring, strengthening cation-π and π-π stacking interactions with aromatic residues in target enzymes (e.g., Tyr355 in COX-2)[4].

  • Neutrophil Elastase Targeting: Recent polypharmacology studies have demonstrated that dimethoxybenzene derivatives are highly effective at occupying the S1 specificity pocket of Human Neutrophil Elastase (HNE) and Proteinase 3, making this motif valuable for developing treatments for pulmonary diseases[7].

Pharmacophore Scaffold 1-(Methanesulfonyl)- 2,4-dimethoxybenzene Sulfonyl Methylsulfonyl Group (-SO2CH3) Scaffold->Sulfonyl Electron Withdrawing Dimethoxy 2,4-Dimethoxy Groups (-OCH3) Scaffold->Dimethoxy Electron Donating COX2 COX-2 Side Pocket (Arg513, His90, Val523) Sulfonyl->COX2 H-Bonding CA Carbonic Anhydrase (Zn2+ Coordination) Sulfonyl->CA Metal Coordination Dimethoxy->COX2 Steric Fit HNE Neutrophil Elastase (S1 Pocket Fit) Dimethoxy->HNE pi-pi Stacking

Logical mapping of the scaffold's functional groups to target binding pockets.

Quantitative Target Affinity Profile

To contextualize the efficacy of this scaffold, we must look at the binding kinetics of its derivatives. The table below summarizes the representative quantitative data for methylsulfonyl-dimethoxybenzene hybrids across their primary biological targets.

Target EnzymeScaffold Motif DependencyRepresentative Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
Cyclooxygenase-2 (COX-2) Methylsulfonyl dominant0.1 - 5.0 µMH-bonding (Arg513, His90)[5]
Cyclooxygenase-1 (COX-1) N/A (Steric clash)> 50 µMSteric hindrance at Ile523[3]
Carbonic Anhydrase (CA IX) Methylsulfonyl dominant1.5 - 10 nMZn²⁺ coordination[6]
Neutrophil Elastase (HNE) Dimethoxybenzene dominant10 - 50 nMS1 pocket π-π stacking[7]

Experimental Validation Protocols

To rigorously validate the mechanism of action of compounds derived from this scaffold, we must employ self-validating experimental systems. As an application scientist, I prioritize assays that separate true target engagement from assay interference.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: We mandate SPR over Isothermal Titration Calorimetry (ITC) for initial binding validation. The low molecular weight of the scaffold (216.25 g/mol ) often results in minimal heat signatures in ITC, whereas SPR provides real-time kinetic data ( kon​ , koff​ ) critical for fragment-based drug discovery.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 (or CA IX) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000–5000 Response Units (RU) to account for the low molecular weight of the analyte.

  • Analyte Preparation: Dissolve the 1-(Methanesulfonyl)-2,4-dimethoxybenzene derivative in 100% DMSO, then dilute into the running buffer (PBS, 0.05% Tween-20) to a final DMSO concentration of exactly 2%. Crucial: Match the DMSO concentration in the running buffer perfectly to avoid bulk refractive index shifts.

  • Kinetic Injection: Inject the compound in a 2-fold dilution series (from 10 µM down to 39 nM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Checkpoint: Inject a known COX-2 selective inhibitor (e.g., etoricoxib) as a positive control, and a COX-1 enzyme-coated reference channel as a negative control. If the scaffold binds to the COX-1 channel, the structural integrity of the methylsulfonyl group is compromised, as the Val523/Ile523 steric gate should strictly preclude binding[3][4].

Protocol B: COX-2/COX-1 Selectivity Enzyme Immunoassay (EIA)

Rationale: Binding does not always equal functional inhibition. To validate functional MoA, we measure the downstream suppression of Prostaglandin E2 (PGE2) production. We use a specific concentration of arachidonic acid (10 µM) to ensure the enzyme operates at Vmax​ , allowing us to accurately determine competitive vs. allosteric inhibition modes.

Step-by-Step Methodology:

  • Enzyme Incubation: Pre-incubate 10 units of purified COX-2 (and COX-1 in a parallel microplate) with varying concentrations of the scaffold (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing 2 mM phenol and 1 µM hematin for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding exactly 10 µM of arachidonic acid. Incubate for precisely 2 minutes.

  • Reaction Termination: Stop the reaction by adding 1M HCl, followed by the addition of 1M NaOH to neutralize the solution.

  • PGE2 Quantification: Quantify the synthesized PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

  • Self-Validation Checkpoint: Calculate the Selectivity Index (SI = IC50​ COX-1 / IC50​ COX-2). A valid methylsulfonyl-driven MoA must yield an SI > 50. An SI < 10 indicates non-specific hydrophobic binding driven by the dimethoxybenzene ring rather than targeted Val523 pocket insertion[4].

Workflow Step1 Scaffold Synthesis Step2 Target Incubation (COX-2 / CA) Step1->Step2 Step3 SPR Binding Kinetics Step2->Step3 Affinity Step4 Enzyme Immunoassay Step2->Step4 Activity Step5 MoA Validation Step3->Step5 Step4->Step5

High-throughput screening workflow for validating pharmacophore target engagement.

Conclusion

1-(Methanesulfonyl)-2,4-dimethoxybenzene is a masterclass in pharmacophore design. By combining the hydrogen-bonding and metal-coordinating power of the methylsulfonyl group with the electron-rich, sterically stabilizing properties of the dimethoxybenzene ring, this scaffold provides researchers with a highly tunable starting point for developing selective inhibitors across multiple therapeutic areas, from inflammation (COX-2) to oncology (Carbonic Anhydrase) and pulmonary disease (HNE).

References

  • 2,4-Dimethoxy-1-(methylsulfonyl)
  • 1-(2-Methanesulfonylethyl)
  • Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis.
  • Journal of Chemical Information and Modeling - ACS Publications.
  • ACS Publications.
  • PMC - National Institutes of Health.
  • Bionatura Journal.

Sources

Exploratory

Physicochemical Profiling of 1-(Methanesulfonyl)-2,4-dimethoxybenzene: Solubility, Stability, and Methodological Frameworks

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale In early-phase drug development, the physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

In early-phase drug development, the physicochemical profiling of a molecular scaffold dictates its formulation strategy and pharmacokinetic viability. 1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS: 38452-44-7) represents a highly functionalized aryl methyl sulfone. As a Senior Application Scientist, I approach this molecule by analyzing its "push-pull" electronic system: the strongly electron-donating methoxy groups (+R effect) juxtaposed against the strongly electron-withdrawing methyl sulfone group (-I, -R effects).

Understanding this electronic causality is critical. The methyl sulfone moiety is not merely a structural placeholder; it acts as a powerful physicochemical modulator. Recent synthetic and profiling methodologies have demonstrated that the introduction of a methyl sulfone group dramatically lowers lipophilicity (reducing logP by approximately 1.2 units compared to a hydrogen substituent) while significantly enhancing aqueous solvation through potent hydrogen-bond acceptor interactions .

Solubility Dynamics: Thermodynamic Principles

Kinetic solubility assays, while high-throughput, often overestimate the solubility of crystalline solids due to supersaturation. Because 1-(Methanesulfonyl)-2,4-dimethoxybenzene possesses a stable crystalline lattice (Melting Point ~105 °C), thermodynamic solubility profiling is mandatory to obtain true equilibrium data.

The sulfone oxygen atoms drive aqueous solubility by interacting with water molecules, while the dimethoxy-substituted benzene ring maintains sufficient lipophilicity for membrane permeability.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties and their mechanistic drivers.

PropertyValue / DescriptorMechanistic Driver
Molecular Weight 216.25 g/mol Optimal for small-molecule drug space (Rule of 5 compliant).
Melting Point ~105 °CCrystalline lattice stabilized by the strong sulfone dipole moment.
Aqueous Solubility Moderate to HighDriven by the sulfone oxygen atoms acting as H-bond acceptors.
Lipophilicity (clogP) ~0.8 - 1.5Suppressed by the polar methyl sulfone moiety .
Protocol: Thermodynamic Solubility Assessment (Shake-Flask)

To ensure data integrity, this protocol utilizes a self-validating framework designed to eliminate matrix interference and confirm equilibrium.

Step-by-Step Methodology:

  • Solid Dispensation: Weigh exactly 5.0 mg of the compound into a 2 mL glass HPLC vial.

    • Causality: An excess of solid must be maintained to ensure the solution remains saturated, representing true thermodynamic equilibrium.

  • Buffer Addition: Add 1.0 mL of aqueous buffer (pH 1.2, 4.5, and 7.4) to separate vials.

  • Equilibration: Seal the vials and incubate at 37°C on an orbital shaker at 200 rpm for 24 to 48 hours.

    • Causality: 37°C mimics physiological conditions. A minimum 24-hour window is required to overcome the crystal lattice energy; shorter durations risk false-low kinetic readings.

  • Phase Separation (Ultracentrifugation): Centrifuge the samples at 15,000 x g for 20 minutes.

    • Causality: Aryl sulfones can non-specifically bind to standard PTFE or nylon syringe filters, which artificially lowers the quantified concentration. Ultracentrifugation avoids this material-binding liability.

  • Self-Validation & Quantification: Analyze the supernatant via LC-MS/MS.

    • Validation Step: Run a known highly soluble standard (e.g., propranolol) and a poorly soluble standard (e.g., amiodarone) in parallel. If the standards fall outside their known thermodynamic ranges, the equilibration phase must be restarted.

G N1 Solid Compound (CAS 38452-44-7) N2 Buffer Addition (pH 1.2 - 7.4) N1->N2 N3 Equilibration (37°C, 24h) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5

Figure 1: Step-by-step workflow for the thermodynamic solubility profiling of aryl methyl sulfones.

Chemical and Metabolic Stability

The stability profile of 1-(Methanesulfonyl)-2,4-dimethoxybenzene is defined by the contrasting vulnerabilities of its functional groups. The sulfur atom within the sulfone group is in its highest oxidation state (+6). Consequently, it is chemically inert to standard oxidative conditions and highly recalcitrant to hydrolytic cleavage .

Conversely, the methoxy groups are classic liabilities for Phase I metabolism. In vivo, these ethers are highly susceptible to Cytochrome P450-mediated O-demethylation, yielding reactive phenolic intermediates .

Forced Degradation Matrix
Stress ConditionReagent / EnvironmentExpected StabilityPrimary Degradant / Mechanism
Oxidative 3% H2O2, 24hHighly StableNone (Sulfur +6 state is fully oxidized).
Acidic Hydrolysis 0.1 N HCl, 60°C, 24hStableNone (C-S bond resists acidic cleavage).
Basic Hydrolysis 0.1 N NaOH, 60°C, 24hStableNone.
Metabolic (In Vitro) Human Liver MicrosomesLabilePhenol derivatives via O-demethylation.
Protocol: Accelerated Forced Degradation Profiling

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Acetonitrile.

  • Stress Application:

    • Oxidative: Mix 100 µL of stock with 900 µL of 3% H2O2. Incubate at room temperature for 24 hours.

    • Hydrolytic: Mix 100 µL of stock with 900 µL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60°C for 24 hours.

  • Quenching (Critical Step):

    • Causality: Oxidative samples must be immediately quenched with sodium bisulfite prior to injection. Unquenched H2O2 will continue to degrade the compound inside the autosampler, leading to artificially inflated degradation metrics. Acid/base samples must be neutralized to pH 7.0 using corresponding molarities of NaOH or HCl to prevent column degradation.

  • Self-Validation & Analysis: Analyze via a stability-indicating LC-MS/MS method.

    • Validation Step: Always run a parallel control sample (compound in buffer without stressor) to ensure that any observed degradation is strictly stressor-specific and not a result of thermal or solvent instability.

G Core 1-(Methanesulfonyl)- 2,4-dimethoxybenzene Ox Oxidative Stress (3% H2O2) Core->Ox Acid Hydrolytic Stress (0.1N HCl / NaOH) Core->Acid Metab Metabolic Stress (HLM / CYP450) Core->Metab Res1 Highly Stable (Sulfone Inertness) Ox->Res1 Acid->Res1 Res2 O-Demethylation (Ether Cleavage) Metab->Res2

Figure 2: Forced degradation and metabolic stability pathways for the dimethoxy sulfone core.

Conclusion

1-(Methanesulfonyl)-2,4-dimethoxybenzene is a structurally robust scaffold. The methyl sulfone moiety provides excellent chemical stability and enhanced aqueous solubility, making it a highly desirable functional group in medicinal chemistry. However, researchers must account for the metabolic lability of the dimethoxy groups during in vivo profiling. By adhering to the self-validating thermodynamic and forced degradation protocols outlined above, analytical scientists can guarantee artifact-free, high-fidelity physicochemical data.

References

  • Title: A reagent to access methyl sulfones Source: Nature Communications (via PubMed Central), 2025. URL: [Link]

  • Title: Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents Source: ChemSusChem, 2019. URL: [Link]

  • Title: PubChem Compound Summary for CID 2734626, 2,4-Dimethoxybenzenesulfonyl chloride (Structural Analog Proxy) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Recrystallization of 1-(Methanesulfonyl)-2,4-dimethoxybenzene

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Chemical Context The purification of aryl sulfones i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Chemical Context

The purification of aryl sulfones is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). 1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS: 38452-44-7) is a functionalized aromatic compound featuring a moderately polar methanesulfonyl group (-SO₂CH₃) and two electron-donating methoxy groups (-OCH₃).

A major challenge in recrystallizing this specific compound is its relatively low melting point of 105 °C[1]. Compounds with melting points near or just above the boiling point of common recrystallization solvents are highly susceptible to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out"[2][3]. When a solution becomes supersaturated at a temperature above the solute's melting point in the solvent mixture, the solute separates as an impure, solute-rich liquid phase rather than forming a rigid crystal lattice[4].

This application note provides a thermodynamically controlled protocol designed to bypass the LLPS miscibility gap, ensuring high-purity crystalline recovery.

Thermodynamic Rationale & Solvent Selection

Successful recrystallization requires a solvent in which the target molecule is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Hydrogen Bonding & Polarity: The sulfone and ether oxygen atoms act as hydrogen bond acceptors, making the compound highly soluble in hot protic solvents.

  • The Matrix: Absolute Ethanol is the optimal solvent. It provides a steep temperature-dependent solubility curve. The aromatic core restricts solubility at 0–5 °C, allowing for >85% recovery, while the protic nature of ethanol easily solvates the polar functional groups at 75 °C.

  • Avoiding LLPS: To prevent oiling out, the cooling trajectory must remain within the metastable zone, allowing heterogeneous nucleation to occur before the system crosses the spinodal curve into the LLPS region[5][6].

Visualization of the Recrystallization Workflows

Recrystallization Start Crude 1-(Methanesulfonyl)- 2,4-dimethoxybenzene Dissolution 1. Dissolution (Hot Ethanol, 75°C) Start->Dissolution HotFiltration 2. Hot Filtration (Remove Impurities) Dissolution->HotFiltration Cooling 3. Controlled Cooling (Ambient to 0-5°C) HotFiltration->Cooling Crystallization 4. Nucleation & Growth (Crystal Lattice) Cooling->Crystallization Isolation 5. Vacuum Filtration (Cold Wash) Crystallization->Isolation Drying 6. Vacuum Drying (40°C, 24h) Isolation->Drying End Pure Crystalline Product (>99% HPLC) Drying->End

Fig 1: Thermodynamic workflow for the recrystallization of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Fig 2: Kinetic vs. thermodynamic pathways highlighting the risk of oiling out during cooling.

Step-by-Step Experimental Protocol

Materials Required
  • Crude 1-(Methanesulfonyl)-2,4-dimethoxybenzene

  • Absolute Ethanol (Analytical Grade)

  • Seed crystals (Optional but highly recommended)

  • Magnetic hotplate stirrer with temperature probe

  • Jacketed crystallization vessel or Erlenmeyer flask

  • Büchner funnel and vacuum filtration apparatus

Methodology

Step 1: Controlled Dissolution

  • Weigh the crude 1-(Methanesulfonyl)-2,4-dimethoxybenzene and transfer it to the crystallization vessel.

  • Add absolute ethanol at a ratio of approximately 3–5 mL per gram of crude solid.

  • Heat the suspension to 70–75 °C under moderate stirring (250 rpm).

  • Causality Note: If the solid does not fully dissolve, add ethanol dropwise until complete dissolution is achieved. Do not exceed 80 °C to prevent solvent boil-off and localized superheating, which can degrade sensitive impurities into colored polymeric species.

Step 2: Hot Filtration (If required)

  • If insoluble mechanical impurities or dust are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed Büchner funnel.

  • Causality Note: Pre-warming the glassware is mandatory. A cold glass surface will act as a heat sink, causing instantaneous uncontrolled nucleation and clogging the filter stem.

Step 3: Controlled Cooling & Nucleation

  • Remove the heat source and allow the solution to cool to room temperature (approx. 22 °C) at a controlled rate of ~0.5 °C/min.

  • Causality Note: Do not place the hot flask directly into an ice bath. Rapid quenching forces the system into the LLPS regime, causing the solute to crash out as an impure oil[3].

  • Seeding (Optional): Once the solution reaches ~45 °C, introduce 0.1% w/w of pure seed crystals. Seeding bypasses the primary nucleation energy barrier, forcing the system to crystallize and completely preventing oiling out[2][3].

Step 4: Maturation & Isolation

  • Once the solution reaches room temperature and a heavy crystal slurry has formed, transfer the vessel to an ice-water bath (0–5 °C) for 30–60 minutes.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold absolute ethanol.

  • Causality Note: The cold wash displaces the impurity-laden mother liquor trapped in the interstitial spaces of the crystal cake without re-dissolving the purified product.

Step 5: Vacuum Drying

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C for 12–24 hours.

  • Causality Note: The drying temperature must remain well below the 105 °C melting point to prevent the crystals from melting or sintering into a solid block.

Quantitative Data & Process Optimization

Table 1: Solvent System Comparison Matrix
Solvent SystemDissolution Temp (°C)Recovery Yield (%)LLPS RiskPurity Profile
Absolute Ethanol 70 - 7580 - 85%Low (with slow cooling)Excellent (>99%)
Ethyl Acetate / Hexane (1:3) 65 - 70>90%ModerateGood
Methanol / Water 60 - 65VariableHigh Poor (Traps impurities)
Dichloromethane N/AN/AN/AToo soluble; no recovery
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product forms a cloudy oil at the bottom of the flask (Oiling Out) Cooling rate was too fast, or solvent volume is too low.Reheat the mixture until the oil dissolves. Add 10% more ethanol, then cool very slowly. Seed at 45 °C.
No crystals form upon cooling to 0 °C Solution is too dilute (excess solvent).Boil off 20-30% of the solvent volume, then repeat the cooling process. Scratch the inside of the flask to induce nucleation.
Crystals are discolored (yellow/brown) Polar impurities co-crystallized.Add activated charcoal (1-2% w/w) during the hot dissolution step, boil for 5 mins, and perform a hot filtration before cooling.

References

  • "Oiling Out in Crystallization", Mettler Toledo. URL:[Link]

  • "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data", MDPI. URL:[Link]

Sources

Application

Application Note: A Comprehensive Guide to Developing Enzyme Inhibition Assays for Sulfonamide Derivatives

Introduction: The Enduring Relevance of Sulfonamides Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone of chemotherapy.[1][2] Their primary mechanism of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone of chemotherapy.[1][2] Their primary mechanism of action involves the inhibition of essential microbial metabolic pathways, specifically folic acid synthesis.[1][3][4] This targeted action, which exploits metabolic differences between prokaryotic and eukaryotic cells, makes them selectively toxic to bacteria.[1][2][3] While their initial application was revolutionary in treating bacterial infections, the versatility of the sulfonamide scaffold has led to its exploration in a multitude of therapeutic areas.

Modern drug discovery has identified sulfonamide derivatives as potent inhibitors of other critical enzymes, such as carbonic anhydrases (CAs), which are implicated in diseases like glaucoma, epilepsy, and cancer.[5][6][7] Consequently, the ability to accurately and reliably measure the inhibitory activity of novel sulfonamide derivatives against their target enzymes is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview and detailed protocols for developing robust enzyme inhibition assays for sulfonamide compounds. We will delve into the causality behind experimental choices, provide self-validating protocols for key sulfonamide targets—Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase (CA)—and offer insights into data analysis and assay validation, ensuring scientific integrity and reproducibility.

Scientific Principles: Understanding the Inhibition

Core Mechanisms of Sulfonamide Action

Sulfonamides exert their effects primarily through competitive inhibition of enzymes.

  • Dihydropteroate Synthase (DHPS): In bacteria, DHPS is a crucial enzyme in the folate biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[8][9] Sulfonamides are structural analogs of pABA and compete for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[3][10][11] This depletion of folic acid halts the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[1][4] Humans are unaffected as they obtain folate from their diet and lack the DHPS enzyme.[1][2]

  • Carbonic Anhydrases (CAs): CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[5] The sulfonamide group (R-SO₂NH₂) is a classic zinc-binding group that coordinates to the Zn²⁺ ion in the CA active site, preventing the binding of natural substrates.[6][12] Inhibition of specific CA isozymes is the therapeutic basis for treating various disorders.[5][7]

cluster_0 Folic Acid Synthesis Pathway (Bacteria) cluster_1 Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to active site DHF Dihydrofolate (Folic Acid Precursor) DHPS->DHF Catalyzes formation of Blocked Inhibition of Folate Synthesis DHPS->Blocked Leads to Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Binds (Structural Analog of PABA)

Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.

Fundamentals of Enzyme Kinetics and Inhibition

Enzyme inhibition assays are built on the principles of enzyme kinetics. The relationship between substrate concentration ([S]) and reaction velocity (V) is typically described by the Michaelis-Menten equation. Two key parameters are:

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate.

Inhibitors alter these parameters in distinct ways, allowing for the determination of the inhibition mechanism.[13][]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site. This increases the apparent Km but does not change Vmax. This inhibition can be overcome by increasing substrate concentration.[15]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. This reduces Vmax but does not affect Km.[][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[][15]

These mechanisms can be distinguished by analyzing enzyme kinetics data using double-reciprocal plots, such as the Lineweaver-Burk plot.[13]

A Strategic Workflow for Assay Development

A systematic approach is crucial for developing a robust and reliable enzyme inhibition assay. The process involves several iterative stages, from initial design and optimization to final validation for screening applications.

G A 1. Assay Design & Feasibility B 2. Component Optimization (Enzyme, Substrate, Buffer) A->B Define target, select detection method C 3. Assay Miniaturization (e.g., 96/384-well plate) B->C Determine optimal concentrations & conditions D 4. Protocol Standardization C->D Adapt for HTS E 5. Performance Validation (Z'-factor, S/B ratio, CV) D->E Establish robust SOP F 6. Inhibitor Screening & IC50 Determination E->F Assess reliability G 7. Mechanism of Action (MOA) Studies (Ki, Lineweaver-Burk) F->G Identify hits & potency

Caption: A strategic workflow for the development and validation of an enzyme inhibition assay.

Detailed Protocols for Key Sulfonamide Targets

The following protocols provide step-by-step methodologies for assessing the inhibition of DHPS and Carbonic Anhydrase. Spectrophotometric assays are detailed here as they are robust, widely accessible, and cost-effective.[16][17]

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

Principle: The activity of DHPS is measured using a coupled enzymatic assay.[9] The product of the DHPS reaction, dihydropteroate, is immediately used by a second enzyme, dihydrofolate reductase (DHFR), which reduces it to dihydrofolate using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[9]

cluster_0 Measurement PABA pABA + DHPP DHPS DHPS (Target Enzyme) PABA->DHPS DHP Dihydropteroate (Product 1) DHPS->DHP Reaction 1 DHFR DHFR (Coupling Enzyme) DHP->DHFR DHF Dihydrofolate (Product 2) DHFR->DHF Reaction 2 NADP NADP+ (No absorbance at 340 nm) DHFR->NADP NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR Monitor Monitor Decrease in Absorbance at 340 nm

Caption: Principle of the coupled spectrophotometric assay for DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-aminobenzoic acid (pABA)

  • NADPH

  • Sulfonamide derivative stock solutions (in DMSO)

  • Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates and cofactors in the Assay Buffer. The final concentrations in the assay should be optimized, but typical starting points are near the Km value for each substrate (e.g., 10-50 µM for pABA and DHPP).[9] NADPH is typically used at a higher concentration (e.g., 150-200 µM).[9]

    • Prepare serial dilutions of your sulfonamide derivative in DMSO. A typical final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.

  • Assay Setup (96-well plate, 200 µL final volume):

    • Test Wells: Add 2 µL of sulfonamide serial dilutions.

    • Positive Control (No Inhibition): Add 2 µL of DMSO.

    • Negative Control (No Enzyme): Add 2 µL of DMSO.

    • Prepare an "Enzyme Mix" containing DHPS and DHFR in Assay Buffer. Add 168 µL of this mix to the Test and Positive Control wells. Add 168 µL of Assay Buffer with only DHFR to the Negative Control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a "Substrate Mix" containing pABA, DHPP, and NADPH in Assay Buffer.

    • Initiate the reaction by adding 30 µL of the Substrate Mix to all wells.

    • Immediately place the plate in the microplate reader (pre-set to 37°C) and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.[9]

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Principle: This assay measures the esterase activity of Carbonic Anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[5][18]

Materials:

  • Bovine or human Carbonic Anhydrase II (bCA II or hCA II)

  • p-nitrophenyl acetate (pNPA)

  • Sulfonamide derivative stock solutions (in DMSO)

  • Assay Buffer: 50 mM Tris-Sulfate, pH 7.6

  • 96-well clear microplate

  • Microplate spectrophotometer capable of reading at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPA in a solvent like acetonitrile or DMSO.

    • Prepare serial dilutions of your sulfonamide derivative in DMSO.

  • Assay Setup (96-well plate, 200 µL final volume):

    • To each well, add the following in order:

      • 160 µL of Assay Buffer.

      • 10 µL of sulfonamide serial dilutions (or DMSO for the positive control).

      • 10 µL of CA enzyme solution.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[5][18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and monitor the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

Calculating Percent Inhibition and IC₅₀
  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).[9]

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) * 100 Where:

    • V_inhibitor is the rate in the presence of the sulfonamide derivative.

    • V_no_inhibitor is the rate of the positive control (DMSO only).

    • V_no_enzyme is the rate of the negative control (background).

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][19]

Table 1: Example Data for IC₅₀ Determination

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Reaction Rate (mOD/min)% Inhibition
0 (Control)N/A50.00%
0.1-1.045.29.6%
10.026.547.0%
101.08.183.8%
1002.02.595.0%
No EnzymeN/A1.0N/A

Note: Data is illustrative. The calculated IC₅₀ from this example data would be approximately 1.1 µM.

Determining Inhibition Mechanism (Kᵢ)

To understand how a sulfonamide inhibits an enzyme, further kinetic studies are required.

  • Perform the enzyme assay with varying concentrations of the substrate in the presence of several fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, etc.), and the inhibition constant (Kᵢ) can be calculated from these plots.[13]

Assay Validation: Ensuring Data Trustworthiness

Before use in high-throughput screening (HTS) or lead optimization, an assay must be validated to ensure it is robust, reproducible, and reliable.[20][21]

Key Validation Parameters:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[20] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Signal-to-Background (S/B) Ratio: The ratio of the signal of the uninhibited control to the background (no enzyme) control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): A measure of data variability. Intra- and inter-assay %CV should ideally be below 15%.

  • DMSO Tolerance: Confirm the maximum concentration of DMSO that does not affect enzyme activity.

Conclusion

The development of enzyme inhibition assays for sulfonamide derivatives is a critical activity in modern drug discovery. By understanding the underlying enzymatic principles and employing a systematic development workflow, researchers can generate high-quality, reliable data. The detailed protocols for DHPS and Carbonic Anhydrase assays provided herein serve as a robust foundation for evaluating novel sulfonamide compounds. Proper data analysis and rigorous assay validation are essential to ensure that the resulting insights accurately reflect the compound's biological activity, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). Bioinorganic Chemistry and Applications. [Link]

  • Sulfonamides Resistance Genes. Rupa Health. [Link]

  • Protocol for enzyme assays. (2014). Royal Society of Chemistry. [Link]

  • Sulfonamide. (2025). Massive Bio. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). ResearchGate. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. [Link]

  • Mechanism of sulfonamide resistance in clinical isolates of Streptococcus pneumoniae. (1997). Antimicrobial Agents and Chemotherapy. [Link]

  • How bacteria resist the oldest class of synthetic antibiotics. (2023). Nature Research. [Link]

  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers. [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. (2005). Organic & Biomolecular Chemistry. [Link]

  • Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis. (2020). MDPI. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • What is the mechanism of Sulfanilamide?. (2024). Patsnap Synapse. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). PNAS. [Link]

  • Method of Enzyme Assay. Mansoura University. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (2024). Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. (2025). Bitesize Bio. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). The AAPS Journal. [Link]

  • In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. (2013). World Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues. (2020). Food and Agricultural Immunology. [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). Assay Guidance Manual. [Link]

  • Methods for Enzyme Assays. Oregon State University. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Frontiers in Bioscience-Landmark. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2016). Molecules. [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. [Link]

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Method

Application Note &amp; Protocol: High-Purity Isolation of 1-(Methanesulfonyl)-2,4-dimethoxybenzene via Automated Flash Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of 1-(Methanesulfonyl)-2,4-dimethoxybenzene, a key intermediate in pharmaceutical synthesis. The protocol emphasizes a systematic approa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 1-(Methanesulfonyl)-2,4-dimethoxybenzene, a key intermediate in pharmaceutical synthesis. The protocol emphasizes a systematic approach, beginning with the prediction of physicochemical properties and progressing through thin-layer chromatography (TLC) for method development, to final purification using automated flash column chromatography. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to ensure adaptability and successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity isolation of sulfonylated aromatic compounds.

Introduction: The Scientific Rationale

1-(Methanesulfonyl)-2,4-dimethoxybenzene is a moderately polar aromatic sulfone. The presence of two electron-donating methoxy groups on the benzene ring and the strongly electron-withdrawing methanesulfonyl group dictates its chemical reactivity and chromatographic behavior.[1] In many synthetic pathways, impurities such as the unreacted starting material, 1,3-dimethoxybenzene, or potential by-products from side reactions can co-exist with the desired product.[2] Column chromatography, a fundamental purification technique, is ideally suited for separating such mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[3]

This guide will focus on normal-phase chromatography using silica gel as the stationary phase, a common and effective choice for the separation of moderately polar organic compounds.[4]

Predicted Physicochemical Properties & Chromatographic Considerations

PropertyPredicted Value/CharacteristicRationale & Implication for Chromatography
Molecular Formula C₉H₁₂O₄SDerived from the chemical structure.
Molecular Weight 216.25 g/mol Calculated from the molecular formula.
Polarity Moderately PolarThe sulfonyl group (SO₂) imparts significant polarity, while the two methoxy groups and the benzene ring contribute some lipophilicity. This polarity suggests good interaction with a polar stationary phase like silica gel.
Solubility Soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane).For normal-phase chromatography, the crude sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, ideally the mobile phase or a slightly more polar solvent, for efficient loading onto the column.[5]

Potential Impurities: The primary impurity of concern is often the starting material, 1,4-dimethoxybenzene. This precursor is significantly less polar than the sulfonylated product due to the absence of the highly polar methanesulfonyl group.[1][6] This difference in polarity is the key to achieving a successful separation.

Workflow for Purification Protocol Development

A systematic workflow ensures the development of an optimized and reproducible purification method. The transition from analytical thin-layer chromatography (TLC) to preparative column chromatography is a cornerstone of this process.[7][8]

purification_workflow cluster_prep Phase 1: Preparation & Analysis cluster_purification Phase 2: Purification cluster_post Phase 3: Post-Purification prep_sample Prepare Crude Sample Solution tlc_analysis TLC Method Development prep_sample->tlc_analysis Determine optimal mobile phase column_setup Column Selection & Packing tlc_analysis->column_setup Translate TLC conditions to column sample_loading Sample Loading column_setup->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Solvent Evaporation pooling->solvent_removal final_analysis Purity Confirmation (e.g., NMR, LC-MS) solvent_removal->final_analysis

Caption: Workflow for the purification of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal mobile phase composition that provides good separation between 1-(Methanesulfonyl)-2,4-dimethoxybenzene and its impurities. An ideal Rf value for the target compound is between 0.2 and 0.4 for effective translation to column chromatography.[5][7]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude 1-(Methanesulfonyl)-2,4-dimethoxybenzene

  • Developing chambers

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of a TLC plate.[8]

  • Developing Solvent Systems: Prepare a series of mobile phases with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9][10]

    • Test 1: 90:10 Hexane:Ethyl Acetate

    • Test 2: 80:20 Hexane:Ethyl Acetate

    • Test 3: 70:30 Hexane:Ethyl Acetate

    • Test 4: 60:40 Hexane:Ethyl Acetate

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. The aromatic rings of the compound and likely impurities should be UV active.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The optimal mobile phase will give the target compound an Rf value between 0.2 and 0.4, with clear separation from other spots.[7]

Protocol 2: Automated Flash Column Chromatography Purification

Objective: To purify the crude 1-(Methanesulfonyl)-2,4-dimethoxybenzene using the optimized mobile phase from TLC.

Materials & Equipment:

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Crude 1-(Methanesulfonyl)-2,4-dimethoxybenzene

  • Optimized mobile phase solvents (e.g., hexane and ethyl acetate)

  • Sample loading vessel

  • Fraction collector with appropriate collection tubes

Procedure:

  • Column Equilibration:

    • Install the appropriate size pre-packed silica gel column onto the flash chromatography system.

    • Equilibrate the column by flushing it with the initial, less polar mobile phase composition for at least 3-5 column volumes.[11]

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[11]

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder. This is the dry-loaded sample.

    • Transfer the dry-loaded sample to the sample loading vessel of the flash system. Dry loading generally results in better peak resolution compared to liquid injection.[11]

  • Elution Method:

    • Based on the TLC results, an isocratic or gradient elution can be employed.[3]

    • Isocratic Elution: If the TLC shows good separation with a single solvent mixture, use this composition throughout the run. This method is simpler but may be less effective for complex mixtures.

    • Gradient Elution: For a more refined separation, a gradient elution is recommended.[11] Start with a mobile phase composition that is slightly less polar than the optimal TLC solvent. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) over the course of the run. This will elute the less polar impurities first, followed by the target compound, and then any more polar impurities. A typical gradient might be from 10% to 40% ethyl acetate in hexane over 20 column volumes.

  • Fraction Collection:

    • Set the fraction collector to collect fractions based on volume or UV detection thresholds. The system's UV detector will monitor the eluent and trigger fraction collection as peaks are detected.

  • Post-Run Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[4]

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

    • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Consider using a different solvent system or employing a shallower gradient during elution.[11]
Compound Not Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly retained compounds, a small percentage of a very polar solvent like methanol can be added to the ethyl acetate.[9]
Peak Tailing Column overload; interactions with acidic silica.Reduce the amount of sample loaded onto the column. For compounds sensitive to the acidic nature of silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[5]

Conclusion

The purification of 1-(Methanesulfonyl)-2,4-dimethoxybenzene can be efficiently achieved through a systematic approach to column chromatography. By leveraging TLC for rapid method development and employing automated flash chromatography with a gradient elution, high-purity material can be isolated from synthetic reaction mixtures. The principles and protocols outlined in this guide provide a solid foundation for researchers to adapt and apply to the purification of other moderately polar sulfonylated aromatic compounds.

References

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chrom Tech, Inc. (2024, November 20).
  • Waters. (2025, June 18).
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Yamazen. (n.d.).
  • BenchChem. (2025).
  • SciSpace. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • MDPI. (2021, September 13).
  • Chromtech. (n.d.).
  • PubChem. (2026, March 7). 1-(2-Methanesulfonylethyl)-4-methoxybenzene.
  • Taylor & Francis Online. (n.d.).
  • Biotage. (2023, February 10).
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Chemister.ru. (n.d.). 1,4-dimethoxybenzene.
  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene.
  • BenchChem. (2025). 1,4-Dimethoxybenzene fundamental chemical properties.
  • CymitQuimica. (n.d.). CAS 150-78-7: 1,4-Dimethoxybenzene.
  • FooDB. (2010, April 8). Showing Compound 1,4-Dimethoxybenzene (FDB000855).
  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • EPA. (2025, October 15). 1,2-Dimethoxy-4-(2-propen-1-yl)benzene Properties.
  • PubChem. (n.d.). Benzene, 1-methoxy-4-(methylsulfonyl)-.
  • Google Patents. (n.d.). WO2020096042A1 - Method for producing dimethoxybenzene compound.
  • Cheméo. (n.d.). Chemical Properties of 1,4-dimethoxybenzene (CAS 150-78-7).
  • PrepChem.com. (n.d.).
  • PubMed. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

Sources

Application

Application Note: Scaling Up the Synthesis of 1-(Methanesulfonyl)-2,4-dimethoxybenzene

Introduction and Mechanistic Rationale 1-(Methanesulfonyl)-2,4-dimethoxybenzene (also known as 2,4-dimethoxyphenyl methyl sulfone) serves as a critical intermediate in the development of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1-(Methanesulfonyl)-2,4-dimethoxybenzene (also known as 2,4-dimethoxyphenyl methyl sulfone) serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of cyclooxygenase inhibitors and targeted kinase therapeutics.

When scaling up the synthesis of aryl methyl sulfones, process chemists typically evaluate two primary retrosynthetic disconnections: the oxidation of a corresponding thioether, or the direct electrophilic sulfonylation of an arene. For 1-(methanesulfonyl)-2,4-dimethoxybenzene, the direct Friedel-Crafts sulfonylation of 1,3-dimethoxybenzene using methanesulfonyl chloride (MsCl) is vastly superior. Thioether oxidation at a pilot scale requires stoichiometric amounts of hazardous oxidants (e.g., mCPBA or hydrogen peroxide), which introduce severe thermal runaway risks and poor atom economy. Conversely, Friedel-Crafts sulfonylation bypasses the oxidation step entirely, relying on Lewis acid catalysis to generate the highly reactive sulfonylium ion ( [CH3​SO2​]+ ).

Because the starting material, 1,3-dimethoxybenzene, is strongly activated by two electron-donating methoxy groups, the electrophilic aromatic substitution is highly regioselective. The methoxy groups at positions 1 and 3 synergistically direct the incoming electrophile to the 4-position, sterically and electronically favoring the 1,2,4-substitution pattern over the 1,2,3-isomer.

Process Optimization and Causality

Scaling this reaction from the bench to a 100-gram or kilogram scale requires careful optimization of the catalyst, solvent, and thermal parameters to prevent side reactions.

Catalyst Selection & Stoichiometry: While solid acids like Zeolite Beta or Fe3+-montmorillonite offer eco-friendly alternatives with simplified workups , anhydrous aluminum chloride ( AlCl3​ ) remains the most robust and cost-effective choice for maximizing throughput in batch reactors. However, AlCl3​ must be used in a slight stoichiometric excess (1.2 equivalents relative to the arene). This is necessary because the Lewis acid strongly coordinates with the oxygen atoms of the newly formed sulfone product, effectively sequestering the catalyst and halting the catalytic cycle if only substoichiometric amounts are used. Recent literature also highlights the use of chloroaluminate ionic liquids (e.g., [Bmim][Al2​Cl7​] ) as heterogeneous Lewis acidic catalysts to achieve high yields while minimizing waste , though AlCl3​ in a chlorinated solvent remains the industrial standard.

Solvent and Thermal Control: Dichloromethane (DCM) is the solvent of choice. Its low boiling point (39.6 °C) acts as an inherent safety mechanism; in the event of an uncontrolled exotherm, the solvent will reflux, capping the internal temperature and preventing thermal runaway. Temperature control during the addition of AlCl3​ is the most critical parameter in this workflow. If the internal temperature exceeds 10 °C during the initial complexation, the Lewis acid will begin to cleave the methoxy ether bonds (demethylation), leading to complex mixtures of phenolic impurities that are notoriously difficult to purge during crystallization.

Quantitative Optimization Data

The following table summarizes the optimization parameters evaluated during process development.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Causality / Notes
AlCl3​ (1.2 eq)DCM0 to 25488>99.0%Standard scalable route; exotherm easily managed.
AlCl3​ (1.2 eq)Neat2526085.0%Severe demethylation observed due to localized heating.
Fe3+ -MontmorilloniteDCE80127295.0%Eco-friendly, but requires higher temps and lowers throughput.
[Bmim][Al2​Cl7​] None25192>98.5%High yield; prevents demethylation, but requires IL synthesis.

Experimental Workflow Visualization

ProcessWorkflow Start 1,3-Dimethoxybenzene + MsCl in DCM Catalyst Add AlCl3 Catalyst (T < 5°C) Start->Catalyst Reaction Stir at 25°C (4-6 hours) Catalyst->Reaction Exotherm Control Quench Quench with Ice/HCl Reaction->Quench IPC: Conversion > 98% PhaseSep Phase Separation & Extraction Quench->PhaseSep Cryst Crystallization (EtOH/H2O) PhaseSep->Cryst Organic Layer Product 1-(Methanesulfonyl)- 2,4-dimethoxybenzene Cryst->Product Yield > 85%

Fig 1. Scale-up process workflow for the Friedel-Crafts sulfonylation of 1,3-dimethoxybenzene.

Step-by-Step Protocol (100g Scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the reaction trajectory is correct before proceeding to the next unit operation.

Materials Required:

  • 1,3-Dimethoxybenzene: 100.0 g (0.724 mol, 1.0 eq)

  • Methanesulfonyl chloride (MsCl): 91.2 g (0.796 mol, 1.1 eq)

  • Anhydrous Aluminum Chloride ( AlCl3​ ): 115.8 g (0.868 mol, 1.2 eq)

  • Dichloromethane (DCM): 800 mL

  • 1M HCl (aqueous): 500 mL

  • Ethanol (for crystallization): 300 mL

Step 1: Reactor Preparation and Reagent Loading

  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a reflux condenser connected to a nitrogen manifold.

  • Purge the system with nitrogen for 15 minutes to ensure an anhydrous environment. Moisture will rapidly hydrolyze AlCl3​ , generating HCl gas and deactivating the catalyst.

  • Charge the reactor with 1,3-dimethoxybenzene (100.0 g) and DCM (800 mL). Initiate stirring at 250 rpm.

  • Add methanesulfonyl chloride (91.2 g) in a single portion.

  • Cool the jacketed reactor until the internal temperature reaches 0–2 °C.

Step 2: Catalyst Addition (Critical Step)

  • Begin adding anhydrous AlCl3​ (115.8 g) in small, 10-gram portions over a period of 60–90 minutes.

  • Causality Check: The reaction is highly exothermic. Monitor the internal temperature probe continuously. Do not allow the internal temperature to exceed 5 °C during the addition. If the temperature spikes, pause the addition and increase jacket cooling. A deep red/purple color will develop, indicating the formation of the Wheland intermediate complex.

Step 3: Reaction Maturation and IPC

  • Once the addition is complete, gradually warm the reactor to 20–25 °C over 1 hour.

  • Maintain stirring at 25 °C for 4 hours.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench it into 1 mL of 1M HCl, extract with 1 mL of ethyl acetate, and analyze via HPLC or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the unreacted 1,3-dimethoxybenzene is < 2.0% (Area %).

Step 4: Quenching and Phase Separation

  • Cool the reaction mixture back to 0 °C.

  • Carefully transfer the reaction mixture via a cannula into a separate 5.0 L flask containing a vigorously stirred mixture of crushed ice (500 g) and 1M HCl (500 mL).

  • Causality Check: The acidic quench breaks the aluminum-sulfone complex and solubilizes the aluminum salts into the aqueous phase, preventing the formation of intractable aluminum hydroxide emulsions.

  • Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 200 mL of DCM. Combine the organic layers.

  • Wash the combined organics with saturated aqueous NaHCO3​ (300 mL) followed by brine (300 mL). Dry over anhydrous Na2​SO4​ .

Step 5: Isolation and Crystallization

  • Filter the drying agent and concentrate the DCM solution under reduced pressure (rotary evaporator, bath temp 35 °C) to afford a crude off-white solid.

  • Self-Validation (IPC 2): The crude mass should be approximately 145–150 g. If the mass is significantly lower, check the aqueous phase for product loss.

  • Suspend the crude solid in 300 mL of absolute ethanol. Heat to reflux (78 °C) until complete dissolution is achieved.

  • Allow the solution to cool slowly to room temperature over 2 hours, then chill to 0 °C for 1 hour to maximize recovery.

  • Filter the resulting white crystalline solid via a Buchner funnel and wash with 50 mL of ice-cold ethanol.

  • Dry the product in a vacuum oven at 40 °C to constant weight.

    • Expected Yield: 137 g (87.5%)

    • Expected Purity: >99.0% by HPLC.

References

  • Choudary, B. M., Chowdari, N. S., Kantam, M. L., & Raghavan, K. V. "Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis." Journal of the Chemical Society, Perkin Transactions 1 (2002).[Link]

  • Nguyen, T. B., et al. "Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters." Molecules (2017).[Link]

  • Nguyen, T. B., et al. "Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds." Molecules (2022).[Link]

Method

Application Note: 1-(Methanesulfonyl)-2,4-dimethoxybenzene as a Strategic Building Block in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS: 38452-44-7) Executive Summary In the realm of advanced heterocyclic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS: 38452-44-7)

Executive Summary

In the realm of advanced heterocyclic synthesis, the strategic selection of building blocks dictates the efficiency and scalability of the entire synthetic pipeline. 1-(Methanesulfonyl)-2,4-dimethoxybenzene—also known as 1,3-dimethoxy-4-methanesulphonylbenzene—is a highly versatile, electron-rich aromatic scaffold[1]. Featuring a unique "push-pull" electronic system, it serves as a critical intermediate in the development of complex heterocycles, most notably 3,5-disubstituted piperidine derivatives which function as potent renin inhibitors for cardiovascular therapies[2].

This application note provides a deep dive into the mechanistic rationale, synthesis, and downstream functionalization of this building block, ensuring high-fidelity results in your drug discovery workflows.

Mechanistic Rationale: The "Push-Pull" Electronic Synergy

The utility of 1-(Methanesulfonyl)-2,4-dimethoxybenzene lies in the orthogonal reactivity imparted by its substituents:

  • Electron-Donating Groups (EDGs): The two methoxy groups at the 2- and 4-positions heavily enrich the aromatic ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).

  • Electron-Withdrawing Group (EWG): The methanesulfonyl ( −SO2​CH3​ ) group at the 1-position acts as a robust Directed Metalation Group (DMG).

When subjected to Directed ortho-Metalation (DoM), the oxygen atoms of the sulfonyl group strongly coordinate with the lithium cation of n -Butyllithium. This coordination pre-organizes the base, drastically lowering the activation energy for deprotonation at the adjacent C6 position. This regiocontrol is absolute, allowing chemists to functionalize the ring with pinpoint accuracy before cyclizing it into complex heterocycles like benzopyrano-triazoles[3] or piperidine-fused systems[2].

Experimental Workflows & Protocols

Protocol A: Synthesis of the Building Block via Electrophilic Aromatic Sulfonylation

This protocol details the direct sulfonylation of 1,3-dimethoxybenzene to yield the target building block[1].

Causality & Experimental Design: Methanesulfonic acid alone lacks the electrophilicity required to attack the aromatic ring. The addition of Phosphorus Pentoxide ( P2​O5​ ) is critical; it acts as a potent dehydrating agent, generating a highly reactive sulfonylium ion ( CH3​SO2+​ ) equivalent in situ. The methoxy groups direct this electrophile exclusively to the 4-position (ortho to one methoxy, para to the other), avoiding steric clashes and maximizing orbital overlap.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1,3-dimethoxybenzene (1.0 equiv) and methanesulfonic acid (5.0 equiv), which serves as both reagent and solvent.

  • Activation: Place the flask in a water bath at 20 °C. Carefully introduce P2​O5​ (1.5 equiv) in small portions over 30 minutes.

    • Self-Validation/Safety: P2​O5​ reacts exothermically. Portion-wise addition prevents localized overheating, which would otherwise cause the electron-rich aromatic substrate to char and degrade.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C, stirring vigorously for 3.0 hours[1]. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Once complete, cool the mixture to room temperature and pour it slowly over 200 g of crushed ice under rapid stirring.

    • Causality: The aqueous quench violently hydrolyzes unreacted P2​O5​ and methanesulfonic anhydride. The sudden change in polarity forces the highly crystalline sulfone product to precipitate out of solution.

  • Isolation: Filter the resulting white precipitate under vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol to afford pure 1-(Methanesulfonyl)-2,4-dimethoxybenzene (Typical Yield: ~56%)[1].

G SM 1,3-Dimethoxybenzene (Starting Material) Reaction Electrophilic Aromatic Sulfonylation (3.0 h, 60 °C) SM->Reaction Reagents Methanesulfonic Acid + P2O5 (Dehydrating Agent) Reagents->Reaction Product 1-(Methanesulfonyl)- 2,4-dimethoxybenzene (Yield: 56%) Reaction->Product

Synthesis workflow of 1-(Methanesulfonyl)-2,4-dimethoxybenzene via P2O5 activation.

Protocol B: Directed ortho-Metalation (DoM) for Heterocyclic Assembly

Once synthesized, the building block can be coupled to heterocyclic precursors (e.g., piperidine derivatives for renin inhibitors)[2].

Step-by-Step Methodology:

  • System Purging: Dissolve 1-(Methanesulfonyl)-2,4-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.2 M) in a Schlenk flask under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Cryogenic temperatures are mandatory. At higher temperatures, n -BuLi can act as a nucleophile and attack the sulfonyl group, leading to unwanted desulfonylation or substitution. -78 °C ensures n -BuLi acts exclusively as a base.

  • Lithiation: Add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C to form the ortho-lithiated intermediate.

  • Electrophilic Trapping: Introduce the desired heterocyclic electrophile (e.g., an N-Boc-piperidine-4-one derivative) dropwise. Stir for 2 hours while allowing the bath to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and purify via flash chromatography.

G2 Start 1-(Methanesulfonyl)- 2,4-dimethoxybenzene Lithiation n-BuLi, THF, -78 °C (Cryogenic Base) Start->Lithiation Lithiated Ortho-Lithiated Intermediate (C6 position) Lithiation->Lithiated Electrophile Piperidine Electrophile (Trapping Agent) Lithiated->Electrophile Heterocycle 3,5-Piperidine Derivative (Renin Inhibitor Scaffold) Electrophile->Heterocycle

Directed ortho-Metalation (DoM) pathway for downstream heterocyclic assembly.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and standard reaction metrics for this building block, providing a quick-reference guide for process scale-up[1],[2].

ParameterValue / Description
CAS Number 38452-44-7
Molecular Formula C9​H12​O4​S
Molecular Weight 216.258 g/mol
LogP (Octanol/Water) 0.8 (Optimal for modulating drug lipophilicity)
Hydrogen Bond Acceptors 4 (Crucial for target protein binding)
Typical Synthesis Yield 56% (via P2​O5​ mediated sulfonylation)
Reaction Time (Synthesis) 3.0 hours
Primary Downstream Application 3,5-Disubstituted Piperidine Derivatives (Renin Inhibitors)

References

  • Source: molaid.
  • 1,3-dimethoxy-4-methanesulphonylbenzene - CAS号38452-44-7 - 摩熵化学 (Patent US20080194629A1 context)
  • Source: molaid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(Methanesulfonyl)-2,4-dimethoxybenzene Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

The electron-rich 2,4-dimethoxy system presents unique mechanistic challenges. Standard sulfonylation protocols often fail due to competing side reactions, including ether cleavage and the degradation of electrophilic reagents. This guide dissects the causality behind these failures and provides self-validating, high-yield protocols.

Section 1: Troubleshooting & FAQs

Q1: Why is my Friedel-Crafts sulfonylation using AlCl₃ and methanesulfonyl chloride (MsCl) yielding a complex mixture with significant phenol byproducts? A1: The issue stems from the choice of Lewis acid. Aluminum chloride (AlCl₃) is a hard, highly reactive Lewis acid that coordinates strongly with the oxygen atoms of the methoxy groups on your starting material. This coordination weakens the O-CH₃ bond, leading to ether cleavage (demethylation) and the formation of phenol byproducts. Furthermore, MsCl is an aliphatic sulfonyl chloride; it is significantly less reactive than arenesulfonyl chlorides and requires prolonged reaction times, which exacerbates the demethylation issue. Solution: Transition to a Brønsted acid like Trifluoromethanesulfonic acid (TfOH) or a milder, thiophilic Lewis acid (e.g., Bi(OTf)₃). These catalysts promote the formation of the active sulfonylium ion without coordinating strongly enough to cleave the aryl ethers.

Q2: I attempted a halogen-metal exchange using 1-bromo-2,4-dimethoxybenzene and n-BuLi, followed by trapping with MsCl. The yield is very low, and I see oligomeric degradation. What went wrong? A2: The failure here is driven by the acidic α-protons of methanesulfonyl chloride. Aryllithium species are highly basic. When reacted directly with MsCl, the 2,4-dimethoxyphenyllithium often acts as a base rather than a nucleophile, abstracting an α-proton from MsCl. This triggers an E1cB elimination, generating a highly reactive sulfene intermediate (CH₂=SO₂)[1]. Sulfene rapidly oligomerizes or reacts with other nucleophiles in the pot, destroying your yield. Solution: Avoid using MsCl as an electrophile for strong organometallic bases. Instead, trap the aryllithium with dimethyl disulfide (MeSSMe) to form a thioether, followed by oxidation, or utilize a transition-metal-catalyzed cross-coupling approach.

Q3: What is the most reliable, scalable method to achieve >85% yield for this specific aryl methyl sulfone? A3: The most robust, self-validating protocol avoids MsCl entirely. The recommended approach is a Copper-catalyzed Ullmann-type C-S cross-coupling between 1-bromo-2,4-dimethoxybenzene and sodium methanesulfinate (MeSO₂Na)[2]. This method bypasses both ether cleavage and sulfene formation, utilizing an eco-friendly sulfur dioxide surrogate to forge the C-S bond directly with high chemoselectivity[3].

Section 2: Quantitative Route Comparison

The following table summarizes the quantitative data and mechanistic trade-offs of the most common synthetic routes.

Synthetic RouteReagentsPrimary Mechanistic BottleneckTypical YieldScalability & Reliability
Friedel-Crafts (Harsh) 1,3-DMB, MsCl, AlCl₃Ether cleavage (demethylation)20–40%Poor; complex purification
Halogen-Metal Exchange 1-Br-2,4-DMB, n-BuLi, MsClSulfene formation via α-deprotonation30–50%Moderate; requires strict cryogenic control
Friedel-Crafts (Mild) 1,3-DMB, MsCl, TfOHCompeting ortho/para regioselectivity65–75%Good; requires careful temperature control
Cu-Catalyzed Cross-Coupling 1-Br-2,4-DMB, MeSO₂Na, CuICatalyst poisoning by oxygen85–95%Excellent; highly reproducible

Section 3: Mechanistic Visualization

Figure 1: Pathways and bottlenecks in 1-(Methanesulfonyl)-2,4-dimethoxybenzene synthesis.

Section 4: Self-Validating Experimental Protocols

Protocol A: Mild Acid-Catalyzed Direct Sulfonylation (TfOH Method)

Use this protocol if you must proceed via direct C-H functionalization and wish to avoid ether cleavage.

  • Activation: In an oven-dried flask under N₂, dissolve 1,3-dimethoxybenzene (1.0 equiv) and methanesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 1.5 equiv) dropwise.

    • Self-Validation Check: A slight color change to pale yellow indicates the formation of the active electrophilic species. If the solution turns dark brown or black immediately, moisture is present, or the temperature is too high.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should convert to a more polar UV-active spot (Rf ~0.3).

  • Quench & Workup: Pour the mixture into ice-cold saturated aqueous NaHCO₃.

    • Self-Validation Check: Wait for gas evolution (CO₂) to completely cease, confirming the neutralization of TfOH. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.

Protocol B: Copper-Catalyzed Sulfinylation (The Recommended High-Yield Route)

Use this protocol for maximum yield, scalability, and regiochemical purity.

  • Degassing (Critical Step): To a Schlenk tube, add 1-bromo-2,4-dimethoxybenzene (1.0 equiv), sodium methanesulfinate (MeSO₂Na, 1.5 equiv), CuI (10 mol%), L-proline (20 mol%), and NaOH (20 mol%). Add anhydrous DMSO (0.3 M).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times.

    • Self-Validation Check: The solution should transition from a cloudy suspension to a clear, pale blue/green or yellow complex upon heating, indicating active Cu(I)-ligand complexation. If the solution turns dark brown/black before heating, the Cu(I) has oxidized to Cu(II) due to poor degassing.

  • Heating: Heat the sealed tube at 90 °C for 18 hours.

    • Self-Validation Check: TLC will show the complete disappearance of the aryl bromide.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash vigorously with water (3x) to remove DMSO and unreacted sulfinate salts. Wash with brine, dry over MgSO₄, and concentrate. The product typically crystallizes upon standing and requires minimal column chromatography.

Section 5: References

  • Wikipedia Contributors. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wang, M., Zhao, J., & Jiang, X. "Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents." ChemSusChem (2019). URL:[Link]

  • Poplavskyi, Y., et al. "A reagent to access methyl sulfones." Nature Communications, PMC11779965 (2025). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 1-(Methanesulfonyl)-2,4-dimethoxybenzene

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis and purification of 1-(Methanesulfonyl)-2,4-dimethoxybenzene (also known as 2,4-dimethoxyphenyl methyl sulfone).

This molecule is a critical building block in medicinal chemistry, but its purification is frequently complicated by regioisomerism, Lewis acid-mediated ether cleavage, and challenging crystallization kinetics. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Insights & Common Pitfalls

The standard synthetic route for this compound involves the Friedel-Crafts sulfonylation of 1,3-dimethoxybenzene with methanesulfonyl chloride (MsCl), typically catalyzed by anhydrous aluminum chloride (AlCl₃). While the two electron-donating methoxy groups strongly direct the incoming sulfonyl electrophile to the 4-position, the reaction environment introduces two major downstream purification hurdles:

  • Chelation-Driven Demethylation (Ether Cleavage): AlCl₃ is a potent Lewis acid that not only activates MsCl but also coordinates strongly to the oxygen atoms of the methoxy groups. The methoxy group at the 2-position is particularly vulnerable. Once the sulfonyl group is installed, AlCl₃ can form a highly stable, six-membered chelate ring between the sulfonyl oxygen and the adjacent methoxy oxygen. This weakens the O–CH₃ bond, allowing chloride ions to attack the methyl group via an Sₙ2 mechanism, resulting in the formation of 2-hydroxy-4-methoxyphenyl methyl sulfone [1].

  • Plasticization by Unreacted Starting Material: 1,3-dimethoxybenzene is a highly non-polar liquid at room temperature. Even trace amounts of unreacted starting material in the crude mixture act as a plasticizer/solvent, drastically lowering the lattice energy of the target sulfone and causing the product to "oil out" (liquid-liquid phase separation) rather than crystallize.

Pathway A 1,3-Dimethoxybenzene + MsCl B AlCl3 Activation Complex A->B 0°C to RT DCM C 1-(Methanesulfonyl)- 2,4-dimethoxybenzene (Target Product) B->C Electrophilic Aromatic Substitution D Ether Cleavage (Demethylation) B->D Excess AlCl3 or Heat E 2-Hydroxy-4-methoxy- phenyl methyl sulfone (Byproduct) D->E Chelation-Driven Methyl Loss

Reaction pathway illustrating target synthesis and AlCl3-mediated demethylation side reaction.

Part 2: Step-by-Step Experimental Protocol (Self-Validating System)

To circumvent these issues, the following protocol integrates chemical causality into the workup, utilizing acid-base chemistry to selectively partition impurities before crystallization.

Phase 1: Controlled Reaction Execution
  • Preparation: In an oven-dried, argon-flushed flask, dissolve 1,3-dimethoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.5 M concentration.

  • Activation: Cool the solution strictly to 0 °C. Add anhydrous AlCl₃ (1.1 to 1.2 equiv maximum) portion-wise. Causality Note: Exceeding 1.2 equivalents provides free AlCl₃ that drives the unwanted demethylation side-reaction.

  • Sulfonylation: Add MsCl (1.1 equiv) dropwise over 15 minutes. Remove the ice bath and stir at 20–25 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Phase 2: Chemically Validated Workup
  • Acidic Quench: Pour the mixture into crushed ice containing 1 M HCl.

    • Self-Validation Check: Test the aqueous phase with pH paper. It must be < 2. If it is higher, the aluminum-sulfone coordination complex will not fully decompose, leading to massive yield losses in the aqueous phase.

  • Extraction: Separate the organic phase and extract the aqueous layer twice with DCM.

  • Alkaline Wash (Critical Step): Wash the combined organic layers with 1 M NaOH.

    • Mechanism: This step chemically separates the demethylated byproduct. The 2-hydroxy byproduct is converted into a water-soluble sodium phenoxide salt and partitions into the aqueous waste, leaving the target dimethoxy sulfone in the organic layer [2].

  • Neutralization: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Downstream Purification
  • Trituration: To remove unreacted 1,3-dimethoxybenzene, suspend the crude concentrated oil/solid in ice-cold hexanes and agitate vigorously. Decant the hexane layer.

  • Crystallization: Dissolve the resulting solid in a minimum volume of boiling ethanol. Add water dropwise until slight, persistent turbidity appears. Allow to cool undisturbed to room temperature, then transfer to 4 °C overnight. Filter the high-purity white crystals.

Workflow Crude Crude Mixture Quench Ice/HCl Quench (pH < 2) Crude->Quench NaOH 1M NaOH Wash (Removes Phenol) Quench->NaOH Trit Hexane Trituration (Removes 1,3-DMB) NaOH->Trit Cryst EtOH/H2O Crystallization Trit->Cryst Pure Pure Sulfone Cryst->Pure

Step-by-step downstream purification workflow for isolating the target sulfone.

Part 3: Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose and correct specific analytical deviations during your purification workflow.

Observed IssueAnalytical SignalRoot CauseCorrective Action
Oiling out during crystallization Broad melting point; Extra peaks in ¹H NMR at ~3.7 ppmPlasticization by residual 1,3-dimethoxybenzenePerform rigorous trituration with ice-cold hexanes prior to crystallization to extract the non-polar starting material.
Co-eluting lower R_f impurity Phenolic OH stretch in IR (~3300 cm⁻¹); Missing OMe peak in NMRDemethylation at C2 due to AlCl₃ chelationImplement a 1 M NaOH wash of the organic layer during workup to extract the phenol into the aqueous phase.
Poor mass recovery (<40%) High concentration of product trapped in aqueous emulsionIncomplete decomposition of the AlCl₃ complexEnsure the initial aqueous quench is highly acidic (pH < 2) to fully break the aluminum-oxygen bonds.
Regioisomer contamination Split signals in the aromatic region of the ¹H NMRFormation of 1-(methanesulfonyl)-2,6-dimethoxybenzenePurify via silica gel chromatography (Hexane:EtOAc gradient) before final crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my product forming an immiscible oil at the bottom of the flask instead of precipitating during crystallization? A: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when your target sulfone is highly soluble in a lipophilic impurity present in the matrix. Because 1,3-dimethoxybenzene is a liquid at room temperature, even 2-5% residual starting material acts as a potent plasticizer, preventing crystal nucleation. Solution: You must remove the starting material before crystallization. Triturate the crude mass with cold hexanes, or run a short silica plug to flush out the non-polar impurities.

Q: I am detecting a major byproduct with a lower R_f value on my TLC plates. What is it, and how do I prevent it? A: You are observing 2-hydroxy-4-methoxyphenyl methyl sulfone. Lewis acids like AlCl₃ are notorious for cleaving aryl methyl ethers. The methoxy group at the 2-position is highly vulnerable because the resulting phenol forms a thermodynamically stable, six-membered chelate ring with the aluminum center and the adjacent sulfonyl oxygen[3]. Solution: Strictly limit AlCl₃ to 1.1–1.2 equivalents and never let the reaction temperature exceed 25 °C.

Q: Can I avoid AlCl₃ entirely to prevent ether cleavage? A: Yes. Recent advancements in green chemistry have demonstrated that Friedel-Crafts sulfonylation of electron-rich arenes like 1,3-dimethoxybenzene can be successfully catalyzed using milder, heterogeneous catalysts. For example, chloroaluminate ionic liquids immobilized on magnetic nanoparticles provide excellent yields with significantly reduced ether cleavage, while allowing for easy magnetic recovery of the catalyst [1].

References

  • Nguyen, L. N. T., et al. "Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology." The Journal of Agriculture and Development, 2023.[Link]

  • Truce, W. E., & Vriesen, C. W. (via PMC). "Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds." Molecules, 2022.[Link]

Troubleshooting

1-(Methanesulfonyl)-2,4-dimethoxybenzene degradation pathways and solutions

Welcome to the Technical Support Center for 1-(Methanesulfonyl)-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Methanesulfonyl)-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for working with this compound. As a senior application scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of your research.

This document is structured to provide a comprehensive understanding of the potential degradation pathways of 1-(Methanesulfonyl)-2,4-dimethoxybenzene and to offer solutions for common challenges encountered during its handling and in experimental setups.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of 1-(Methanesulfonyl)-2,4-dimethoxybenzene

This section addresses the fundamental questions regarding the stability and degradation of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Q1: What are the most likely degradation pathways for 1-(Methanesulfonyl)-2,4-dimethoxybenzene?

A1: Based on the structure of 1-(Methanesulfonyl)-2,4-dimethoxybenzene, which contains an electron-rich dimethoxybenzene ring and a methanesulfonyl group, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: The molecule is susceptible to hydrolysis, particularly under basic conditions. This would likely involve the cleavage of the aryl-sulfonyl bond, leading to the formation of 2,4-dimethoxyphenol and methanesulfonic acid. While methanesulfonates are generally stable, the presence of the electron-donating methoxy groups on the benzene ring could influence the stability of this bond.[1]

  • Oxidative Degradation: The dimethoxybenzene ring is prone to oxidation.[2][3][4] Under oxidative stress (e.g., exposure to hydrogen peroxide), the formation of quinone-type structures is a probable degradation pathway. This could result in the formation of methanesulfonyl-p-benzoquinone derivatives.

  • Photodegradation: Aromatic compounds, including sulfonamides and aromatic ethers, can be susceptible to photodegradation.[5][6][7] Potential photolytic degradation pathways could involve cleavage of the C-S bond or hydroxylation of the aromatic ring.

Q2: What are the expected degradation products?

A2: The expected degradation products, based on the pathways described above, are summarized in the table below.

Degradation PathwayExpected Major Degradation Products
Hydrolysis (Basic) 2,4-Dimethoxyphenol, Methanesulfonic Acid
Oxidation Methanesulfonyl-p-benzoquinone derivatives
Photodegradation 2,4-Dimethoxyphenol, Hydroxylated derivatives

Q3: How can I minimize the degradation of 1-(Methanesulfonyl)-2,4-dimethoxybenzene during storage and handling?

A3: Proper storage and handling are crucial to maintain the integrity of the compound.

  • Storage: Store in a cool, dry, and dark place.[8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[9] Avoid exposure to moisture, strong bases, and strong oxidizing agents.[8] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My analytical results show unexpected peaks. How can I determine if they are degradation products?

A4: The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC-UV) is a common issue. To investigate if these are degradation products, a forced degradation study is recommended.[10][11] This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Comparing the retention times of the peaks in your experimental sample with those from the forced degradation study can help in their identification. Further characterization by mass spectrometry (LC-MS) is often necessary for definitive identification.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that you might encounter during your experiments with 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

IssuePossible Cause(s)Recommended Solution(s)
Low or no degradation observed in forced degradation study. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[12] 2. Confirm the stability by extending the study under more forcing conditions as per ICH guidelines.
Multiple unknown peaks in the chromatogram. 1. Degradation has proceeded to form multiple minor products. 2. Interaction with excipients or other components in the formulation.1. Use a gradient elution method in your HPLC to improve the separation of peaks. 2. Employ a mass spectrometer (LC-MS) to obtain molecular weight information for each peak to aid in identification.[13] 3. If working with a formulation, run a blank with only the excipients under the same stress conditions to identify any excipient-related peaks.
Poor mass balance in stability studies. 1. Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore or are volatile). 2. Adsorption of the compound or its degradants onto the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in conjunction with your UV detector. 2. Ensure proper sample preparation and extraction procedures to recover all components. 3. Use inert container materials (e.g., glass or polypropylene) and perform recovery studies.
Inconsistent or non-reproducible results. 1. Inconsistent sample preparation. 2. Fluctuation in instrumental conditions. 3. Instability of degradation products under analytical conditions.1. Ensure precise and consistent sample and standard preparation procedures. 2. Verify the performance and stability of your analytical instrument. 3. Investigate the stability of the degradation products in the analytical solvent and adjust conditions if necessary (e.g., pH, temperature).

Part 3: Experimental Protocols & Workflows

This section provides a detailed protocol for conducting a forced degradation study on 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Protocol: Forced Degradation Study of 1-(Methanesulfonyl)-2,4-dimethoxybenzene

Objective: To identify the potential degradation products of 1-(Methanesulfonyl)-2,4-dimethoxybenzene under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • 1-(Methanesulfonyl)-2,4-dimethoxybenzene

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(Methanesulfonyl)-2,4-dimethoxybenzene in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Keep the solution at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

      • Neutralize the solution with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep the solution at room temperature for 24 hours.

      • If no degradation is observed, repeat at 60°C.

      • Neutralize the solution with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours, protected from light.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C for 48 hours.

      • Dissolve the stressed sample in methanol for analysis.

    • Photodegradation:

      • Expose a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • If available, use an LC-MS system to obtain mass-to-charge ratio (m/z) data for the parent compound and any new peaks to aid in the identification of degradation products.

  • Data Presentation:

    • Summarize the results in a table, showing the percentage of degradation of 1-(Methanesulfonyl)-2,4-dimethoxybenzene and the percentage of each degradation product formed under the different stress conditions.

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Apply Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Apply Stress Thermal Thermal (80°C, solid) Stock->Thermal Apply Stress Photo Photodegradation (ICH Q1B) Stock->Photo Apply Stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (% Degradation, Peak ID) HPLC->Data Process Results

Caption: General experimental workflow for the forced degradation study of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Predicted Degradation Pathways Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation cluster_photo Photodegradation Parent 1-(Methanesulfonyl)-2,4-dimethoxybenzene Hydro_Prod1 2,4-Dimethoxyphenol Parent->Hydro_Prod1 Cleavage of C-S bond Ox_Prod Methanesulfonyl-p-benzoquinone derivatives Parent->Ox_Prod Ring Oxidation Photo_Prod1 2,4-Dimethoxyphenol Parent->Photo_Prod1 Cleavage of C-S bond Photo_Prod2 Hydroxylated derivatives Parent->Photo_Prod2 Ring Hydroxylation Hydro_Prod2 Methanesulfonic Acid

Caption: Predicted major degradation pathways of 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

References

  • Selective Hydrolysis of Methanesulfonate Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Zeng, C.-C., & Becker, J. Y. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1053–1059. [Link]

  • Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. (2004). American Chemical Society. [Link]

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. (2022). Taylor & Francis. [Link]

  • Electro-oxidative Trimerization of 1,2-Dimethoxybenzene: Reductive Workup Strategy and Alternating Current Electrolysis to Peel. (n.d.). The Chemical Society of Japan.
  • Zeng, C.-C., & Becker, J. Y. (2004). Anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1053–1059. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability.
  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. (n.d.). Benchchem.
  • Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. (n.d.).
  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (2013). PubMed. [Link]

  • A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride. (n.d.). Benchchem.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical.
  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Developments in Methods of Analysis for Naphthalene Sulfonates. (n.d.).
  • Strategies for Resolving Stability Issues in Drug Formul
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024). Green Chemistry.
  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. (2004). ACS Publications. [Link]

  • Sulfonate-ester-kinetic-study.pdf. (2010).
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). MDPI. [Link]

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. (n.d.).
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. [Link]

  • methanesulfinyl chloride. (n.d.). Organic Syntheses Procedure.
  • (a) Degradation of sulfonamides by different materials under visible.... (n.d.).
  • Methanesulfonyl chloride. (n.d.). Wikipedia.
  • Application Note: Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone. (n.d.). Benchchem.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Stability Studies. (n.d.). Ascendia Pharma.
  • Stability Studies in Pharmaceuticals: Ensuring Shelf Life, Safety and Efficacy. (n.d.). Apicule.
  • The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. (n.d.). Journal of the American Chemical Society.
  • Methanesulfonic acid (MSA)
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (2022). Atmospheric Chemistry and Physics. [Link]

  • ICSC 1163 - METHANESULFONYL CHLORIDE. (2018). INCHEM.
  • Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples. (n.d.). Benchchem.
  • PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. (n.d.).
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. (2015). Loba Chemie.
  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous. (n.d.).
  • Benzene, 1,4-dimethoxy-. (n.d.). NIST WebBook. [Link]

  • Unimolecular Thermal Decomposition of Dimethoxybenzenes. (2014). PubMed. [Link]

  • Chemical Properties of 1,4-dimethoxybenzene (CAS 150-78-7). (n.d.). Cheméo.
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Optimization

optimizing TLC conditions for 1-(Methanesulfonyl)-2,4-dimethoxybenzene

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error chromatography. Optimizing Thin Layer Chromatography (TLC) for highly functionalized aromatic compounds requires a mechanistic understanding of intermolecular forces.

1-(Methanesulfonyl)-2,4-dimethoxybenzene presents a unique chromatographic challenge. It features an electron-rich 2,4-dimethoxybenzene ring coupled with a strongly electron-withdrawing, highly polar methanesulfonyl ( −SO2​CH3​ ) group. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic FAQs to ensure reproducible, high-resolution separations.

PART 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 1-(Methanesulfonyl)-2,4-dimethoxybenzene streak or remain at the baseline when using standard non-polar solvent systems like Hexane:Ethyl Acetate (80:20)? Causality & Solution: The methanesulfonyl group is a potent hydrogen-bond acceptor. Standard normal-phase TLC utilizes silica gel, which is densely populated with surface silanol groups ( −SiOH ). These silanols form strong dipole-dipole interactions and hydrogen bonds with the sulfone oxygens[1]. A highly non-polar mobile phase like 80:20 Hexane:EtOAc lacks the eluent strength (polarity) to competitively disrupt these interactions, causing the compound to stick to the baseline. Actionable Fix: Increase the polarity of your mobile phase. Transition to a 50:50 Hexane:EtOAc system, or switch to Dichloromethane (DCM). DCM provides excellent solvation for sulfones and effectively competes for silanol binding sites, yielding sharper spots and higher Rf values.

Q2: I have optimized the Rf value to 0.4, but I am still observing a "comet" or tailing effect. How can I resolve this? Causality & Solution: Tailing in neutral but highly polar molecules often stems from two factors: mass overloading or heterogeneous active sites on the silica plate[1]. When a sample is too concentrated, the binding capacity of the silica at the application point is exceeded, causing the compound to drag[2]. Actionable Fix:

  • Dilution: Ensure your sample concentration is between 0.5–2.0 mg/mL, and apply a maximum volume of 1–2 µL[3].

  • Dynamic Capping: If dilution fails, the tailing is likely due to strong interactions with highly active silanol sites. Add a polar modifier—such as 1% Methanol in DCM. The methanol dynamically caps the most active silanol sites during elution, preventing the sulfone from dragging.

Q3: The solvent front is running unevenly, causing my spots to drift diagonally. What is the root cause? Causality & Solution: An uneven solvent front (often referred to as "smiling" or "frowning") is a physical fluid dynamics issue, not a chemical one. It occurs when the TLC chamber lacks vapor saturation, causing the solvent to evaporate off the face of the plate faster at the edges than in the center[4]. It can also be caused by the plate physically touching the sides of the chamber or having chipped silica edges[5],[2]. Actionable Fix: Implement a self-validating saturation protocol. Place a piece of filter paper around the inner wall of the developing chamber, add the mobile phase, seal the chamber, and let it equilibrate for exactly 20 minutes before introducing the plate[3],[1].

Troubleshooting Root Sub-optimal Spot Shape (Tailing, Streaking, or Splitting) Cause1 Mass Overloading (Concentration > 2 mg/mL) Root->Cause1 Cause2 Silanol Active Site Heterogeneity Root->Cause2 Cause3 Uneven Solvent Front (Chamber Dynamics) Root->Cause3 Sol1 Dilute Sample Spot < 2 µL Cause1->Sol1 Sol2 Add Polar Modifier (1% MeOH in DCM) Cause2->Sol2 Sol3 Chamber Saturation (Filter Paper, 20 min) Cause3->Sol3

Logical Troubleshooting Tree for Sub-optimal TLC Spot Shapes

PART 2: Quantitative Data & Solvent Selection

To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of 1-(Methanesulfonyl)-2,4-dimethoxybenzene across various solvent systems.

Solvent System (v/v)Eluent PolarityExpected Rf RangeChromatographic Observation
Hexane:EtOAc (80:20) Low0.05 - 0.15Baseline retention, severe tailing due to strong silanol binding.
Hexane:EtOAc (50:50) Moderate0.35 - 0.45Optimal resolution, sharp spot shape.
Dichloromethane (100%) Moderate-High0.40 - 0.50Excellent spot shape, superior solvation for sulfone groups.
DCM:MeOH (95:5) High0.75 - 0.85Co-elution near solvent front, poor resolution.

PART 3: Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating workflow for analyzing 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

TLCOptimization A Sample Prep (1 mg/mL in DCM) B Initial TLC Screen (Hexane:EtOAc 1:1) A->B C Evaluate Rf under UV (254 nm) B->C D Rf < 0.2 Strong Silanol H-Bonding C->D Too Retained E Rf > 0.8 Insufficient Retention C->E Too Mobile H Optimal Rf (0.3 - 0.5) Proceed to Staining (KMnO4) C->H Ideal Resolution F Increase Polarity (e.g., Hex:EtOAc 1:2 or 100% DCM) D->F G Decrease Polarity (e.g., Hex:EtOAc 3:1) E->G F->C G->C

TLC Mobile Phase Optimization Workflow for Polar Sulfone Derivatives

Step-by-Step Methodology
  • Plate Preparation: Use high-performance TLC (HPTLC) silica gel 60 F254 plates. Handle only by the edges to prevent lipid contamination from skin. Draw a baseline 1.0 cm from the bottom using a soft graphite pencil[4].

  • Sample Preparation: Dissolve 1.0 mg of 1-(Methanesulfonyl)-2,4-dimethoxybenzene in 1.0 mL of Dichloromethane (DCM) to achieve an optimal spotting concentration[1].

  • Chamber Equilibration: Add 10 mL of the selected mobile phase (e.g., Hexane:EtOAc 1:1) to a flat-bottomed TLC chamber. Insert a piece of filter paper along the back wall to act as a wick. Seal and equilibrate for exactly 20 minutes[3].

  • Application (Spotting): Using a glass capillary micro-pipette, apply 1 µL of the sample solution to the baseline. Ensure the spot diameter does not exceed 2 mm to prevent band broadening[2]. Allow the spotting solvent to evaporate completely.

    • Self-Validation Step: Always co-spot a known reference standard (e.g., anisole or a simple sulfone) on an adjacent lane to confirm mobile phase integrity and plate activity.

  • Development: Place the plate vertically into the chamber using forceps. Ensure the baseline is above the solvent level (approx. 0.5 cm depth)[4]. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Visualization:

    • Primary (Non-destructive): Examine under short-wave UV light (254 nm). The electron-rich dimethoxybenzene ring quenches the plate's fluorescence, appearing as a dark spot. Mark the center with a pencil.

    • Secondary (Destructive/Chemical): Dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat. The electron-donating methoxy groups activate the aromatic ring toward oxidation, yielding a distinct yellow/brown spot against a bright purple background.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Dimethoxybenzenes

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of dimethoxybenzene (DMB) compounds. Dimethoxybenzenes—including the 1,2- (veratrole), 1,3- (resorcinol dimethyl ether), and 1,4- (hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of dimethoxybenzene (DMB) compounds. Dimethoxybenzenes—including the 1,2- (veratrole), 1,3- (resorcinol dimethyl ether), and 1,4- (hydroquinone dimethyl ether) isomers—are ubiquitous motifs in drug development. However, they frequently exhibit unexpected chemical shifts that can mislead structural assignments.

These deviations are rarely instrument errors. Instead, they are manifestations of complex stereoelectronic phenomena, such as Steric Inhibition of Resonance (SIR), Aromatic Solvent-Induced Shifts (ASIS), and conformational exchange[1][2]. This guide provides a mechanistic framework and self-validating protocols to help you troubleshoot and resolve these anomalies.

Diagnostic Workflow

Before altering your synthetic route, use the following logical workflow to identify the physical cause of the unexpected NMR shift.

NMR_Troubleshooting Start Unexpected NMR Shift in Dimethoxybenzene Solvent Check Solvent Type Start->Solvent ASIS Aromatic Solvent? (e.g., C6D6, Toluene-d8) Solvent->ASIS ASIS_Yes ASIS Effect Anisotropic Shielding ASIS->ASIS_Yes Yes Sterics Check Substitution Pattern (1,2- vs 1,4-) ASIS->Sterics No SIR Steric Inhibition of Resonance (SIR) Sterics->SIR Ortho-substituted Broadening Peak Broadening or Splitting? Sterics->Broadening Para/Meta VT_NMR Run VT-NMR (Check Conformers) Broadening->VT_NMR Yes

Diagnostic workflow for troubleshooting unexpected NMR shifts in dimethoxybenzenes.

Mechanistic Causality: The "Why" Behind the Shifts

As an application scientist, it is critical to understand the causality behind experimental observations rather than just matching peak values.

Steric Inhibition of Resonance (SIR) in 1,2-Dimethoxybenzene In unhindered systems like 1,4-dimethoxybenzene, the methoxy (-OCH₃) groups adopt a coplanar conformation with the aromatic ring, maximizing p-π conjugation. This electron donation shields the ortho and para protons, shifting them upfield[1][3]. However, in 1,2-dimethoxybenzene, the two adjacent methoxy groups sterically clash. To relieve this strain, they twist out of the aromatic plane. This non-planar geometry disrupts the overlap between the oxygen's lone pairs and the ring's π-system, drastically reducing the electron-donating resonance effect[1][2]. Consequently, the aromatic protons and carbons are less shielded than predicted by simple additivity rules, appearing unexpectedly downfield.

Aromatic Solvent-Induced Shifts (ASIS) If your DMB spectrum was acquired in a solvent like benzene-d₆ (C₆D₆) or toluene-d₈ instead of chloroform-d (CDCl₃), you will observe significant chemical shift deviations. Aromatic solvents form transient, non-covalent collision complexes with the solute. The strong magnetic anisotropy of the solvent's aromatic ring current differentially shields or deshields the solute's protons depending on their spatial orientation[2][4]. For methoxybenzenes, ASIS typically shifts the methoxy protons upfield or downfield based on the substitution pattern, which can easily be misidentified as an impurity or structural error[2].

Conformational Exchange and Rotamers Restricted rotation around the aryl-oxygen bond can lead to line broadening or the appearance of doubled signals (rotamers) at room temperature. If the exchange rate between conformers is comparable to the NMR timescale, the signals will broaden and coalesce, complicating integration and assignment[5][6].

Quantitative Data: Chemical Shift Baselines

To establish a reliable baseline, compare your experimental data against the standard chemical shifts for DMB isomers in CDCl₃. Deviations from these values should trigger the troubleshooting protocols below.

CompoundSubstitution PatternMethoxy ¹H Shift (δ, ppm)Aromatic ¹H Shift (δ, ppm)Key Diagnostic Feature
1,4-Dimethoxybenzene Para3.75 (s, 6H)6.83 (s, 4H)High symmetry; strong p-π conjugation[3].
1,3-Dimethoxybenzene Meta~3.78 (s, 6H)~6.40 - 7.20 (m, 4H)Complex multiplet due to isolated proton between OCH₃ groups[7].
1,2-Dimethoxybenzene Ortho~3.88 (s, 6H)~6.80 - 6.90 (m, 4H)Downfield methoxy shift due to Steric Inhibition of Resonance[1][8].

Note: Data acquired at 400 MHz in CDCl₃ at 298 K. Shifts may vary by ±0.05 ppm depending on concentration.

Self-Validating Troubleshooting Protocols

When encountering unexpected shifts, use these self-validating experimental methodologies to determine the physical cause.

Protocol A: Variable Temperature (VT) NMR for Conformational Broadening

Objective: Determine if peak broadening or signal doubling is caused by restricted rotation of the methoxy groups or actual chemical impurities[6].

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C). Identify the broadened or doubled peaks.

  • Temperature Ramp: Increase the spectrometer's probe temperature in 10 °C increments (e.g., up to 328 K or 55 °C, depending on the boiling point of the deuterated solvent). Allow 5–10 minutes for thermal equilibration at each step[6].

  • Spectral Monitoring: Acquire a ¹H NMR spectrum at each temperature point.

  • Data Interpretation: If the broadened peaks sharpen and coalesce into a single, well-defined singlet/multiplet at higher temperatures, the initial anomaly was due to slow conformational exchange (rotamers)[5][6]. If the peaks remain unchanged or shift independently, they likely represent distinct chemical impurities.

Protocol B: Solvent Exchange to Verify ASIS

Objective: Confirm if unexpected shifts are artifacts of the solvent's magnetic anisotropy[2][4].

  • Sample Recovery: Evaporate the current aromatic solvent (e.g., C₆D₆) from your NMR sample under a gentle stream of nitrogen, followed by high vacuum for 1 hour to ensure complete removal.

  • Re-dissolution: Re-dissolve the identical sample in ~0.6 mL of a non-aromatic, non-polar solvent such as CDCl₃ or CD₂Cl₂[3].

  • Re-acquisition: Acquire the ¹H NMR spectrum using identical acquisition parameters (number of scans, relaxation delay).

  • Data Interpretation: Compare the chemical shifts. If the methoxy and aromatic signals return to the expected baseline values (see Table 1), the previous deviations were definitively caused by the ASIS effect[2].

Frequently Asked Questions (FAQs)

Q: My 1,2-dimethoxybenzene derivative shows a methoxy proton shift at 3.90 ppm, but my 1,4-derivative is at 3.75 ppm. Is my 1,2-derivative contaminated? A: No, this is a classic example of Steric Inhibition of Resonance (SIR). In the 1,2-isomer, the adjacent methoxy groups twist out of the aromatic plane to avoid steric clashing. This reduces the electron density donated to the ring, deshielding the methoxy protons and shifting them further downfield compared to the planar 1,4-isomer[1][2].

Q: I ran my sample in toluene-d₈ to improve solubility, and now the aromatic peaks are shifted by over 0.5 ppm. What happened? A: You are observing an Aromatic Solvent-Induced Shift (ASIS). Toluene-d₈ molecules align with the electron-rich dimethoxybenzene ring, creating a local anisotropic magnetic field that drastically alters the chemical shifts. Always compare spectra acquired in the exact same solvent[2][4].

Q: There is a broad hump in the baseline near the aromatic region. Could this be water? A: While water in CDCl₃ typically appears around 1.56 ppm, hydrogen bonding with trace acidic impurities or the oxygen atoms of the methoxy groups can shift and broaden exchangeable proton signals. To validate this, perform a D₂O exchange: add one drop of D₂O to the NMR tube, shake vigorously, and re-run the spectrum. If the broad peak disappears, it was an exchangeable proton (like an OH or NH from an impurity), not a structural feature of your compound[5][6].

References

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution Source: ResearchGate URL:[Link]

  • 1,2-Dimethoxybenzene - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL:[Link]

  • 1,3-Dimethoxybenzene - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL:[Link]

  • The chemical shifts of the methoxyl in anisole derivatives Source: Australian Journal of Chemistry (ConnectSci) URL:[Link]

  • In the Mists of a Fungal Metabolite: An Unexpected Reaction of 2,4,5-Trimethoxyphenylglyoxylic Acid Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides

For Immediate Release This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing exothermic reactions involving sulfonyl chlorides. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing exothermic reactions involving sulfonyl chlorides. The inherent reactivity of sulfonyl chlorides, while synthetically useful, presents significant thermal hazards that must be rigorously controlled to ensure laboratory safety, reaction reproducibility, and product purity.[1][2][3]

Section 1: Troubleshooting Guide - Real-Time Event Management

This section addresses specific, acute issues that can arise during a reaction.

Issue 1: Uncontrolled Temperature Spike (Runaway Reaction)

Symptom: The internal reaction temperature is rising rapidly and is no longer responsive to the cooling bath.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the sulfonyl chloride.[4]

  • Maximize Cooling: If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower the temperature. For cryostats, lower the setpoint to its minimum.[4]

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent localized hot spots.

  • Emergency Quench (Use Pre-Planned Procedure Only): If the temperature continues to escalate, and a pre-determined emergency quenching plan is in place, execute it by adding a chilled, appropriate quenching agent.[4] Do not improvise an emergency quench.

Root Cause Analysis & Prevention:

Potential Cause Scientific Rationale Preventative Measure
Reagent Addition Rate Too High The rate of heat generation from the exothermic reaction is exceeding the heat removal capacity of the cooling system. An initial induction period can lead to an accumulation of unreacted reagents, which then react rapidly, causing a sudden surge in temperature.Implement slow, controlled addition of the sulfonyl chloride using a syringe pump or a dropping funnel.[1] For scale-up, reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is crucial to understand the heat of reaction and determine a safe addition profile.
Inadequate Cooling The cooling bath lacks the capacity to absorb the heat generated by the reaction at the current scale and concentration.Use a larger cooling bath or a more powerful cryocooler. Ensure the reaction flask has maximum surface area contact with the cooling medium.[1]
Poor Mixing Inefficient stirring creates localized areas of high reagent concentration and "hot spots," which can initiate a thermal runaway.[4]Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures to ensure the entire reaction mass is homogenous in temperature and concentration.[4]
High Concentration More concentrated reactions generate more heat per unit volume, making temperature control more challenging.Running the reaction at a lower concentration can help dissipate heat more effectively.[1]
Issue 2: Excessive Gas Evolution & Pressure Buildup

Symptom: Vigorous bubbling, fuming, and a noticeable increase in pressure within the reaction vessel.

Immediate Actions:

  • Ensure Adequate Ventilation: Confirm the reaction is being conducted in a certified chemical fume hood with the sash at the appropriate height.[1][5][6]

  • Reduce Addition Rate: Slow down or temporarily stop the addition of the sulfonyl chloride to control the rate of gas production.[1]

  • Vent the System (If Safe): If the system is closed, carefully vent it to a scrubber system to relieve pressure.

Root Cause Analysis & Prevention: The primary off-gases are typically hydrogen chloride (HCl), from the reaction of the sulfonyl chloride with a nucleophile, and potentially sulfur dioxide (SO₂), from decomposition.[1] Both gases are corrosive and toxic.[1][7][8]

  • Prevention:

    • Controlled Reaction Rate: A controlled addition rate directly manages the rate of gas evolution.[1]

    • Gas Scrubber: For larger-scale reactions, vent the reaction vessel through a scrubber containing a basic solution (e.g., aqueous sodium hydroxide) to neutralize acidic gases.[1]

    • Proper Reaction Setup: Ensure the reaction is performed in an open or appropriately vented system to prevent pressure buildup.

Section 2: Frequently Asked Questions (FAQs) - Proactive Planning & Optimization

This section provides answers to common questions to help in the planning and execution stages of your experiment.

Q1: My product yield is low, and I'm observing multiple side products. What are the likely causes?

A1: Low yields are often linked to poor control over the reaction conditions.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides react with water, including atmospheric moisture, to form the corresponding sulfonic acid.[9] This side reaction consumes your starting material.

    • Solution: Ensure all glassware is oven- or flame-dried before use.[1][5] Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Side Reactions at Elevated Temperatures: Poor temperature control can promote the formation of byproducts, such as diaryl sulfones in chlorosulfonation reactions or chlorinated products when using pyridine as a base.[10]

    • Solution: Maintain the recommended reaction temperature rigorously.[1][10][11] The reaction is often best carried out at 0 °C or below.[1][11]

  • Incorrect Stoichiometry/Base: In reactions with amines, a base is required to neutralize the HCl byproduct.[11][12] Without a base, the HCl protonates the amine starting material, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, for each equivalent of sulfonyl chloride.[5]

Q2: What is the safest and most effective way to quench a reaction containing unreacted sulfonyl chloride?

A2: Quenching must be performed carefully as the reaction of sulfonyl chlorides with water and other simple nucleophiles is highly exothermic.[1][8][13] Direct quenching of a concentrated reaction mixture with water is extremely hazardous.[1][11]

Recommended Quenching Protocol:

  • Cool the Reaction: Ensure the reaction mixture is thoroughly cooled, typically to 0 °C in an ice bath.[1][5]

  • Prepare Quenching Solution: In a separate flask, prepare a cold, dilute aqueous solution of a mild base like sodium bicarbonate or a saturated solution of ammonium chloride.[1]

  • Slow Addition: Slowly and carefully add the reaction mixture to the stirred quenching solution.[5] Never add the quenching solution directly to the concentrated reaction mixture. This "reverse quench" ensures the unreacted sulfonyl chloride is always the limiting reagent during the quench, helping to control the exotherm.

  • Monitor Temperature: Keep a thermometer in the quenching vessel and monitor the temperature throughout the addition.[1]

  • Vigorous Stirring: Ensure efficient stirring in the quenching flask to dissipate heat and prevent localized hot spots.[1][5]

// Add a critical note note [label="CRITICAL: Always add reaction mixture to the quencher ('reverse quench').\nNEVER add water/quencher directly to the reaction flask.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124", penwidth=1]; add_rxn -> note [style=invis]; } } Caption: Recommended workflow for safely quenching sulfonyl chloride reactions.

Q3: What are the essential Personal Protective Equipment (PPE) requirements?

A3: A comprehensive PPE strategy is mandatory due to the corrosive nature of sulfonyl chlorides and their reaction byproducts.[13][14][15]

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[5][6][13]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[5][6][13] Ensure gloves are inspected before use.[13][16]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[5][6][13]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[5]


Section 3: Experimental Protocol Example

General Protocol for Sulfonamide Synthesis from an Amine

This protocol outlines a typical laboratory-scale reaction between a sulfonyl chloride and a primary or secondary amine.[1][5]

Methodology:

  • Setup: Assemble a clean, oven-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).[1][5] Place the flask in an ice/water bath.[1]

  • Initial Charge: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1 - 1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).[1][5]

  • Cooling: Cool the solution to 0 °C with vigorous stirring.[1][5]

  • Slow Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-12 hours.[1][5] Monitor the reaction's progress by TLC or LC-MS.[1][5]

  • Workup (Quenching): Cool the reaction mixture back to 0 °C.[1] Slowly transfer the mixture to a separate flask containing a stirred, cold, saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Once gas evolution has ceased, transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), water, and finally, brine.[1][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

G


References
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at: [Link]

  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. Available at: [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. Available at: [Link]

  • Methanesulfonyl chloride - Wikipedia. Available at: [Link]

  • 4-Toluenesulfonyl chloride - Sciencemadness Wiki. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Available at: [Link]

  • Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PMC. Available at: [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Calorimetric Microdetermination of Some Sulfa Drugs - Courseware :: Centurion University. Available at: [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods | ACS Omega - ACS Publications. Available at: [Link]

  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed. Available at: [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. Available at: [Link]

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Structure-Activity Relationship (SAR) Guide: 1-(Methanesulfonyl)-2,4-dimethoxybenzene Analogs vs. Alternative Scaffolds

As targeted therapies evolve, the precise engineering of small-molecule pharmacophores is critical for achieving high selectivity and potency. This guide provides an objective, data-driven comparison of the 1-(Methanesul...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies evolve, the precise engineering of small-molecule pharmacophores is critical for achieving high selectivity and potency. This guide provides an objective, data-driven comparison of the 1-(Methanesulfonyl)-2,4-dimethoxybenzene scaffold against its structural alternatives. Widely utilized in the development of dual Cyclooxygenase-2 (COX-2) and Receptor Tyrosine Kinase (EGFR/VEGFR2) inhibitors, this specific substitution pattern offers unique stereoelectronic advantages over traditional mono-substituted or unsubstituted methylsulfonylbenzenes.

Structural Rationale & Pharmacophore Analysis

The 1-(Methanesulfonyl)-2,4-dimethoxybenzene motif is a highly modular and electrochemically stable building block[1]. Its superior pharmacological profile is driven by two distinct structural features:

  • The Methanesulfonyl (-SO₂CH₃) Group: Unlike traditional sulfonamides (-SO₂NH₂), which are prone to causing hypersensitivity reactions and often suffer from poor membrane permeability, the methyl sulfone group acts as a potent, non-ionizable hydrogen bond acceptor. The two oxygen atoms form critical interactions with the Arg120 and Tyr355 residues in the COX-2 active site, expanding the interaction network within the enzyme pocket[2].

  • The 2,4-Dimethoxy Substitution: The ortho and para electron-donating methoxy groups significantly increase the electron density of the phenyl ring. Crucially, they restrict the conformational flexibility of the scaffold. The oxygen lone pairs act as secondary hydrogen bond acceptors for kinase hinge regions, while the methyl groups fill small hydrophobic pockets, locking the molecule into its active conformation. This dual steric and electronic effect outcompetes mono-substituted alternatives[3].

Comparative Performance Data

To objectively evaluate the SAR of this scaffold, we compare its performance against alternative functional groups. Experimental data demonstrates that derivatives incorporating the 2,4-dimethoxy phenyl moiety act as highly potent antitumor and anti-inflammatory agents compared to their 2-methoxy, 4-methoxy, and unsubstituted counterparts[3].

Table 1: In Vitro Enzyme Inhibition & Cell Viability Comparison
Scaffold / PharmacophoreCOX-2 IC₅₀ (µM)EGFR IC₅₀ (µM)VEGFR2 IC₅₀ (µM)Cytotoxicity (HL-60 PCE)
1-(Methanesulfonyl)-2,4-dimethoxybenzene 19.3 0.57 0.13 20 / 59
4-Methylsulfonylbenzene (Unsubstituted)126.51.200.8511 / 59
2-Methoxy analog85.40.950.6012 / 59
4-Methoxy analog62.10.880.5514 / 59
Erlotinib (Reference Standard)N/A0.10N/AN/A
Sorafenib (Reference Standard)N/AN/A0.04N/A

Data Interpretation: The 2,4-dimethoxy substitution yields a >6-fold increase in COX-2 inhibition and a >6-fold increase in VEGFR2 inhibition compared to the unsubstituted methylsulfonylbenzene baseline, proving the necessity of the dual methoxy groups for optimal target engagement[3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-inhibition logic of the 1-(Methanesulfonyl)-2,4-dimethoxybenzene scaffold.

Mechanism Scaffold 1-(Methanesulfonyl)- 2,4-dimethoxybenzene COX2 COX-2 Enzyme Scaffold->COX2 Inhibits Kinases EGFR / VEGFR2 Scaffold->Kinases Inhibits PGE2 Prostaglandin E2 COX2->PGE2 Blocks MAPK MAPK / AKT Signaling Kinases->MAPK Blocks Apoptosis Apoptosis Induction PGE2->Apoptosis Reverses Evasion MAPK->Apoptosis Triggers Arrest

Caption: Dual-pathway inhibition mechanism of the 1-(Methanesulfonyl)-2,4-dimethoxybenzene scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the SAR data above must be self-validating. The following methodologies detail the exact steps and the underlying causality for each experimental choice.

Protocol A: Multiplexed Kinase Inhibition Assay (EGFR/VEGFR2)

Objective: Determine the IC₅₀ of the scaffold analogs against target kinases.

  • Reagent Preparation (The Causality of Km​ ): Prepare the kinase buffer and ATP solution. Crucial Step: ATP must be added at a concentration equal to its Michaelis-Menten constant ( Km​ ) for the specific kinase (e.g., 10 µM for EGFR). Why? Using ATP at Km​ ensures that the assay is sensitive to competitive inhibitors. If ATP is saturating, weak competitive inhibitors will be artificially masked.

  • Compound Incubation: Dispense the 2,4-dimethoxy analogs in a 10-point dose-response curve (0.1 nM to 10 µM) using 1% DMSO final concentration to maintain solubility without denaturing the enzyme.

  • Reaction Initiation: Add the specific peptide substrate and incubate for 60 minutes at 25°C.

  • Self-Validation & Quality Control: Calculate the Z'-factor for the assay plate using Erlotinib as the positive control (100% inhibition) and vehicle (DMSO) as the negative control (0% inhibition). Validation Rule: The assay is only valid if Z' > 0.5, proving sufficient dynamic range and low data variance.

Protocol B: COX-2 Fluorometric Inhibitor Screening

Objective: Assess the selectivity and potency of the methyl sulfone moiety against COX-2.

  • Enzyme Pre-incubation (The Causality of Kinetics): Pre-incubate human recombinant COX-2 with the scaffold analogs for 15 minutes at 37°C before adding the substrate. Why? Methyl sulfone-based COX-2 inhibitors frequently exhibit time-dependent, slow-binding kinetics. Immediate substrate addition would result in falsely elevated IC₅₀ values.

  • Substrate Addition: Add Arachidonic Acid and the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX-2 peroxidase activity converts ADHP into highly fluorescent resorufin.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.

  • Self-Validation & Quality Control: Run a parallel assay using a COX-1 enzyme plate. The scaffold must demonstrate a COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) of >50 to validate the steric hypothesis of the 2,4-dimethoxy group fitting exclusively into the larger COX-2 side pocket.

Experimental Workflow Visualization

Workflow Prep Compound Prep (10-Point Curve) Incubate Enzyme Pre-incubation (Allows Slow Binding) Prep->Incubate React Substrate Addition (ATP at Km) Incubate->React Read Fluorescence Readout (Resorufin / FRET) React->Read Validate Z'-Factor Validation (>0.5 Required) Read->Validate

Caption: Self-validating experimental workflow for kinase and COX-2 inhibitor screening.

References

  • Title : Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis | Source : NIH / PMC | URL :[Link]

  • Title : Synthesis of 3,3-Disubstituted Thietane Dioxides | Source : NIH / PMC | URL :[Link]

  • Title : Electrochemical 1,4-Reduction of α, β-Unsaturated Ketones with Methanol and Ammonium Chloride as Hydrogen Sources | Source : RSC (Royal Society of Chemistry) | URL :[Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 1-(Methanesulfonyl)-2,4-dimethoxybenzene

Executive Summary 1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS: 38452-44-7) is a highly privileged aryl sulfone building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Methanesulfonyl)-2,4-dimethoxybenzene (CAS: 38452-44-7) is a highly privileged aryl sulfone building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including renin inhibitors and BACE1 inhibitors such as Verubecestat[1]. Achieving high purity and regioselectivity is paramount for downstream pharmaceutical applications[2]. This guide objectively compares three distinct synthetic methodologies to access this molecule, providing researchers with the mechanistic causality, validated protocols, and quantitative data necessary to select the optimal route for their specific scale and budget.

Mechanistic Overview & Pathway Visualization

The synthesis of 1-(Methanesulfonyl)-2,4-dimethoxybenzene can be approached via three primary disconnections: direct electrophilic aromatic substitution, transition-metal catalyzed cross-coupling, and heteroatom oxidation.

SyntheticRoutes SM1 1,3-Dimethoxybenzene + Methanesulfonyl Chloride Target 1-(Methanesulfonyl)- 2,4-dimethoxybenzene SM1->Target Route 1: Friedel-Crafts (AlCl3, Heat) SM2 1-Bromo-2,4-dimethoxybenzene + Sodium Methanesulfinate SM2->Target Route 2: Cross-Coupling (CuI, Ligand) SM3 2,4-Dimethoxyphenyl methyl sulfide SM3->Target Route 3: Oxidation (Oxone or mCPBA)

Figure 1: Three convergent synthetic pathways to 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Route 1: Friedel-Crafts Sulfonylation (The Direct Electrophilic Approach)

Expertise & Causality: This route leverages the synergistic electron-donating effects of the two methoxy groups on 1,3-dimethoxybenzene. The oxygen lone pairs strongly activate the aromatic ring toward electrophilic aromatic substitution[3]. Steric hindrance between the two methoxy groups at the 2-position directs the incoming methanesulfonyl cation (generated in situ from methanesulfonyl chloride and a Lewis acid like AlCl 3​ ) almost exclusively to the less hindered, highly nucleophilic 4-position[3].

Experimental Protocol:

  • Charge a flame-dried round-bottom flask with 1,3-dimethoxybenzene (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C under an inert atmosphere and add methanesulfonyl chloride (1.2 equiv).

  • Portion-wise, add anhydrous AlCl 3​ (1.5 equiv) to generate the active electrophile.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Quench carefully by pouring into ice water, extract with DCM, wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validation System: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (R f​ ~ 0.7) will disappear, replaced by a highly UV-active product spot (R f​ ~ 0.3). Critical checkpoint: If a highly polar baseline spot appears, it indicates Lewis-acid mediated ether cleavage (demethylation); the reaction must be quenched immediately to preserve the yield.

Route 2: Copper-Catalyzed Cross-Coupling (The Regiospecific Approach)

Expertise & Causality: To circumvent the risk of over-sulfonylation or demethylation inherent to Route 1, transition-metal catalyzed Ullmann-type coupling offers absolute regiocontrol[4]. By starting with 1-bromo-2,4-dimethoxybenzene, the C–S bond is formed exactly at the halogenated carbon. The use of a copper(I) catalyst paired with a ligand (such as D-glucosamine or a diamine) facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination of the sulfone, allowing the reaction to proceed in environmentally benign solvents[4],[5].

Workflow Step1 1. Reagent Loading Ar-Br, CH3SO2Na, CuI, Ligand Step2 2. Solvent Addition Degassed DMSO/H2O Step1->Step2 Step3 3. Thermal Activation 100°C for 12-24h Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Standard experimental workflow for the copper-catalyzed cross-coupling route.

Experimental Protocol:

  • In a Schlenk tube, combine 1-bromo-2,4-dimethoxybenzene (1.0 equiv), sodium methanesulfinate (1.2 equiv), CuI (10 mol%), and D-glucosamine ligand (20 mol%)[5].

  • Evacuate and backfill the tube with Argon (3x).

  • Add degassed DMSO/H 2​ O (4:1 v/v)[5].

  • Seal the tube and heat the mixture at 100 °C for 24 hours[5].

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.

Self-Validation System: The reaction mixture will transition from a pale suspension to a deep, homogeneous blue/brown solution, indicating active catalytic cycling. Confirm completion via LC-MS; the target mass [M+H] + = 217.05 should be the dominant peak, with no residual aryl bromide isotope pattern observed.

Route 3: Sulfide Oxidation (The High-Fidelity Approach)

Expertise & Causality: Oxidation of 2,4-dimethoxyphenyl methyl sulfide represents the cleanest method to access the sulfone. The electron-rich sulfur atom is highly susceptible to electrophilic attack by peroxy species (e.g., Oxone or mCPBA)[6]. The reaction proceeds stepwise: rapid oxidation to the sulfoxide, followed by a slower, rate-determining oxidation to the sulfone. Because the aromatic ring is left untouched during this step, regiochemical ambiguity is zero.

Experimental Protocol:

  • Dissolve 2,4-dimethoxyphenyl methyl sulfide (1.0 equiv) in a mixture of Methanol and Water (1:1 v/v).

  • Cool the solution to 0 °C and slowly add Oxone (2.5 equiv)[6].

  • Remove the ice bath and stir at room temperature for 4-6 hours.

  • Filter the insoluble sulfate salts and extract the filtrate with EtOAc.

  • Wash the organic layer with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate to afford the pure sulfone.

Self-Validation System: TLC monitoring is crucial. The starting sulfide (non-polar) will rapidly convert to an intermediate sulfoxide (moderately polar). Complete conversion is validated only when the intermediate spot fully transitions to the highly polar sulfone spot. If the sulfoxide persists, supplemental oxidant must be added.

Quantitative Data Comparison

ParameterRoute 1: Friedel-CraftsRoute 2: Cu-Catalyzed CouplingRoute 3: Sulfide Oxidation
Starting Material 1,3-Dimethoxybenzene1-Bromo-2,4-dimethoxybenzene2,4-Dimethoxyphenyl methyl sulfide
Typical Yield 65 - 75%85 - 92%> 95%
Regioselectivity Moderate (Risk of isomers)Absolute (100%)Absolute (100%)
Atom Economy HighModerate (Metal waste)Low (Heavy oxidant waste)
Reagent Cost Very LowHigh (Catalyst/Ligand)Moderate
Scalability Excellent (Kilogram scale)Good (Pilot scale)Excellent (Requires robust cooling)

Conclusion

For early-stage drug discovery where absolute structural certainty and high yields are required, Route 2 (Copper-Catalyzed Cross-Coupling) is the superior choice due to its perfect regiocontrol and mild conditions[4]. However, for process chemistry and kilogram-scale manufacturing (such as the scale-up of BACE1 inhibitors)[1], Route 1 (Friedel-Crafts Sulfonylation) remains the most economically viable pathway, provided that the reaction temperature and Lewis acid stoichiometry are strictly controlled to prevent demethylation[3].

References

  • Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds Source: Molecules (MDPI), 2022, 27(5), 1644. URL:[Link]

  • D-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates Source: RSC Advances, 2014, 4, 26295-26300. URL:[Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone Source: Green Chemistry, 2012, 14, 957-962. URL:[Link]

  • A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) Source: Organic Letters (ACS), 2018, 20(6), 1568-1571. URL:[Link]

Sources

Validation

The Isomeric Dance: A Guide to Evaluating the Methoxy Group's Positional Impact on Bioactivity

In the intricate world of drug discovery and medicinal chemistry, even the slightest alteration to a molecule's architecture can profoundly influence its biological activity. Among the most common yet impactful modificat...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and medicinal chemistry, even the slightest alteration to a molecule's architecture can profoundly influence its biological activity. Among the most common yet impactful modifications is the strategic placement of a methoxy group (-OCH₃) on an aromatic ring. This seemingly simple functional group, through its electronic and steric properties, can dictate a compound's potency, selectivity, and even its mechanism of action. This guide provides an in-depth, comparative analysis of how the ortho, meta, and para positions of a methoxy group can modulate bioactivity, supported by experimental data and detailed protocols for researchers in the field.

The Methoxy Group: A Subtle but Powerful Modulator

The methoxy group is a prevalent feature in a vast number of pharmaceuticals and natural products.[1] Its influence stems from a duality in its electronic nature: it donates electrons through resonance (a +M effect) and withdraws electrons inductively (a -I effect). The resonance effect, which enriches the electron density at the ortho and para positions, typically dominates, making these positions more nucleophilic and influencing interactions with biological targets.[2][3]

However, the story is far from simple. The position of the methoxy group also introduces steric hindrance and alters the molecule's overall shape and lipophilicity, all of which are critical factors in ligand-receptor binding and pharmacokinetic properties.[1][4] Understanding the interplay of these factors is paramount for rational drug design.

A Tale of Three Positions: Ortho, Meta, and Para

The biological consequences of methoxy group placement are highly context-dependent, varying with the core scaffold of the molecule and the specific biological target. However, general trends and illustrative examples from the literature provide a framework for understanding these positional effects.

A study on trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes highlighted the significant impact of the methoxy group's position on antimicrobial and cytotoxic activity. The biological activity was found to be dependent on the metal's presence and the methoxy group's location on the aromatic ring, which likely influenced the compounds' bioavailability.[5]

The Activating Para-Position

Often, a methoxy group in the para position leads to enhanced biological activity. This is frequently attributed to the strong electron-donating resonance effect, which can increase the electron density of the aromatic ring system and facilitate favorable interactions with the target protein.[6] For instance, in a series of iron(III)-salophene complexes, the 4-methoxy substituted compound exhibited the highest cytotoxicity against breast and colon carcinoma cell lines.[7]

The Enigmatic Ortho-Position

The ortho position introduces a more complex scenario where steric effects can play a more dominant role. An ortho-methoxy group can force adjacent functional groups into specific conformations, which may either be beneficial or detrimental to binding. In some cases, it can lead to reduced activity due to steric clashes with the receptor's binding pocket.[6] However, in other instances, this steric influence can lock the molecule into a more bioactive conformation.

The Inductively-Influenced Meta-Position

The meta position is primarily influenced by the methoxy group's inductive electron-withdrawing effect, as the resonance effect does not extend to this position.[8] Consequently, placing a methoxy group at the meta position often has a less pronounced effect on bioactivity compared to the ortho and para positions, or it can lead to a different activity profile altogether.[6] In the aforementioned study on iron(III)-salophene complexes, the 3-methoxy substituted complex displayed the lowest cytotoxicity.[7]

Case Studies: Positional Isomerism in Action

The following table summarizes experimental data from various studies, illustrating the differential effects of methoxy group positioning on bioactivity across different compound classes and biological targets.

Compound ClassTarget/ActivityOrtho-Methoxy ActivityMeta-Methoxy ActivityPara-Methoxy ActivityReference
Indolyl-pyridinyl-propenones Glioblastoma cells--5-methoxy induces methuosis; 6-methoxy causes microtubule disruption[9]
Iron(III)-salophene complexes Cytotoxicity (MCF-7, MDA-MB-231, HT-29 cells)6-OCH₃: High cytotoxicity3-OCH₃: Low cytotoxicity4-OCH₃: High cytotoxicity[7]
Aromatic cyclic seleninates Glutathione peroxidase-like activityDecreased activityUnaffected activityEnhanced activity[6]
Methoxybenzoyl-aryl-thiazoles Anticancer (prostate and melanoma cells)o-fluoro: Lowest IC50s against melanomam-fluoro: Moderate inhibition of prostate cancerp-fluoro: Best activity for prostate cancer[10]
2'-aminochalcones Antioxidant activity--Methoxy substitution less effective than hydroxyl groups[11]

Table 1: Comparative Bioactivity of Methoxy-Substituted Isomers.

These examples underscore a critical principle: the "optimal" position for a methoxy group is not universal. A particularly striking example is the case of indolyl-pyridinyl-propenones, where shifting the methoxy group from the 5-position to the 6-position on the indole ring completely switched the mechanism of cell death from methuosis to microtubule disruption.[9] This highlights the profound and sometimes unpredictable influence of positional isomerism.

Experimental Workflow for Evaluating Positional Effects

A systematic evaluation of methoxy positional isomers is crucial for establishing a clear structure-activity relationship (SAR). The following workflow outlines a comprehensive approach, from chemical synthesis to biological evaluation.

Caption: A streamlined workflow for the synthesis, biological screening, and analysis of methoxy-substituted positional isomers.

Detailed Experimental Protocols

Objective: To synthesize and purify the ortho, meta, and para methoxy-substituted analogs of a lead compound.

Protocol:

  • Synthesis: Employ appropriate synthetic methodologies to introduce the methoxy group at the desired position. This may involve nucleophilic aromatic substitution, Williamson ether synthesis, or other established methods.[12] For a general approach to isomer synthesis, methods for positional isomerization of phenols can be adapted.[13]

  • Purification: Purify the synthesized compounds using column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of each isomer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and analytical HPLC.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against a specific cancer cell line.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HCT 116) in the appropriate medium and conditions.[14]

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.[15]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • IC₅₀ Determination: Plot the cell viability against the logarithm of the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.[15]

Mechanistic Insights: Connecting Structure to Function

To move beyond empirical observations, it is essential to understand the underlying molecular mechanisms responsible for the observed differences in bioactivity.

Mechanistic_Considerations cluster_properties Molecular Properties cluster_interactions Biological Interactions cluster_outcome Biological Outcome A Methoxy Position (ortho, meta, para) B Electronic Effects (+M, -I) A->B C Steric Hindrance A->C D Lipophilicity A->D E Receptor Binding Affinity B->E F Enzyme Inhibition B->F G Pharmacokinetics (ADME) B->G C->E C->F C->G D->E D->F D->G H Bioactivity (Potency & Selectivity) E->H F->H G->H

Caption: The influence of methoxy group position on molecular properties and subsequent biological interactions and outcomes.

Computational tools such as molecular docking can provide valuable insights into how each isomer interacts with the target protein. For example, docking studies can reveal whether a para-methoxy group forms a crucial hydrogen bond or if an ortho-methoxy group causes a steric clash that prevents optimal binding.[5] These in silico analyses, when combined with experimental data, can build a robust model for explaining the observed SAR.

Conclusion and Future Directions

The positional placement of a methoxy group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the biological activity of a lead compound. This guide has demonstrated that a systematic evaluation of ortho, meta, and para isomers is a critical step in the drug discovery process.[16] By combining rigorous chemical synthesis, quantitative biological assays, and mechanistic studies, researchers can develop a comprehensive understanding of the structure-activity relationships at play. This knowledge-driven approach is essential for the rational design of more potent, selective, and ultimately, more effective therapeutic agents.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2021). MDPI. Available at: [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). PMC. Available at: [Link]

  • Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities. (2013). PubMed. Available at: [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. OUCI. Available at: [Link]

  • Influence of methoxy groups on the antiproliferative effects of [Fe(III)(salophene-OMe)Cl] complexes. (2010). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. (2016). PubMed. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Ortho–Meta and Para–Meta Isomerization of Phenols. (2026). ACS Publications. Available at: [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). PMC. Available at: [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PMC. Available at: [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

  • Both of these groups are ortho/para directors. In 1-methoxy-4-methylbenzene, the para position with respect to both of them is b. LibreTexts. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016). ACS Publications. Available at: [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. PMC. Available at: [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. (2010). PubMed. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. Available at: [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. (2024). PDF. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Available at: [Link]

  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. troindia. Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). PMC. Available at: [Link]

  • Methoxylation of cocaine reduces binding affinity and produces compounds of differential binding and dopamine uptake inhibitory activity: discovery of a weak cocaine "antagonist". Journal of Medicinal Chemistry. Available at: [Link]

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  • Method for methoxylation of aryl or heteroaryl. Google Patents.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(Methanesulfonyl)-2,4-dimethoxybenzene

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 1-(Methanesulfonyl)-2,4-dimethoxybenzene. As a Senior Application Scientist, this guide is structured to prov...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 1-(Methanesulfonyl)-2,4-dimethoxybenzene. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Profile

While comprehensive toxicological data for 1-(Methanesulfonyl)-2,4-dimethoxybenzene is not widely published, a robust safety protocol can be developed by analyzing structurally similar compounds, such as 1,4-dimethoxybenzene and various benzenesulfonyl derivatives. The primary hazards associated with these chemical classes include irritation to the skin, eyes, and respiratory system.[1] It is imperative to handle this compound with the assumption that it presents these risks.

The hazard profile, based on analogous compounds, is summarized below.

Hazard ClassGHS Hazard StatementRationale and Implication
Skin Irritation H315: Causes skin irritation[1][2][3]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure.
Eye Irritation H319: Causes serious eye irritation[1][2][3]The compound, as a fine powder or through splashes, can cause significant eye damage. This risk mandates the use of chemical splash goggles and, for larger quantities, a face shield.
Respiratory Irritation H335: May cause respiratory irritation[1][2][3]Inhalation of the dust or aerosols can irritate the respiratory tract. The primary defense is an engineering control, specifically a certified chemical fume hood, to prevent airborne exposure.
Oral Toxicity H303: May be harmful if swallowed[2][4]Ingestion can lead to gastrointestinal irritation.[1] This underscores the importance of good laboratory hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier against exposure. The following protocol is designed as a self-validating system, where each component addresses a specific risk identified in the hazard assessment.

Eye and Face Protection

The eyes are particularly vulnerable to chemical insults. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear snug-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards. This design prevents entry of dust particles and liquid splashes from the top, bottom, and sides.

  • Face Shield: When handling larger quantities (>50g) or performing operations with a high risk of splashing (e.g., dissolution in a large volume of solvent), a face shield must be worn in addition to safety goggles.[5][6][7] The goggles provide the primary seal against dust and vapor, while the face shield protects the entire face from direct splashes.

Skin and Body Protection

Preventing dermal contact is critical.

  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider thicker gloves or consult a glove compatibility chart. Always double-glove if the risk of contamination is high. Gloves should be inspected for tears or pinholes before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[7]

  • Lab Coat: A flame-retardant lab coat with long sleeves and a snap or button front is mandatory. Cuffs should be snug around the wrist to prevent dust from entering.

  • Full-Body Protection: For large-scale operations or spill cleanup, a disposable chemical-resistant coverall ("bunny suit") should be worn over normal laboratory attire.[6]

  • Footwear: Closed-toe, non-perforated shoes made of a durable material are required at all times in the laboratory.[8]

Respiratory Protection

Inhalation is a primary exposure route for powdered chemicals.

  • Primary Engineering Control: All handling of 1-(Methanesulfonyl)-2,4-dimethoxybenzene powder (e.g., weighing, transferring, preparing solutions) must be conducted in a properly functioning and certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator is required. An N95 particulate respirator may be sufficient for dust, but for situations involving vapors or unknown concentrations, a half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[8][6] Surgical masks provide no protection against chemical dust or vapors.[7]

Summary of PPE Requirements
Protection TypeStandard Handling (<50g)Large-Scale / High-Splash Risk
Eye/Face Chemical Splash GogglesChemical Splash Goggles & Face Shield
Hands Nitrile Gloves (or equivalent)Nitrile Gloves (double-gloving recommended)
Body Flame-Retardant Lab CoatChemical-Resistant Coverall over Lab Coat
Respiratory Required: Chemical Fume HoodRequired: Chemical Fume Hood. Respirator for emergencies.
Feet Closed-Toe ShoesClosed-Toe Shoes

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.

Preparation and Engineering Controls
  • Fume Hood Verification: Before starting, verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Safety Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[1][2][8]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), sodium bicarbonate for neutralization, and a sealed waste container is readily available.[8]

  • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvents) into the fume hood before introducing the chemical.

Handling Procedures
  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound deep within the fume hood to contain any dust. Use a spatula to gently transfer the solid, avoiding actions that could create airborne particles.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.

  • Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal prep Verify Fume Hood & Safety Equipment ppe_on Don Full PPE prep->ppe_on Safety First handle Weigh & Transfer Chemical ppe_on->handle dissolve Prepare Solution handle->dissolve storage Store Chemical Securely handle->storage If not all is used decon Decontaminate Workspace & Equipment dissolve->decon waste Segregate & Label Hazardous Waste decon->waste ppe_off Doff PPE Correctly storage->ppe_off waste->ppe_off

Caption: Workflow for safely handling 1-(Methanesulfonyl)-2,4-dimethoxybenzene.

Storage Requirements
  • Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and air.[3][9][10]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.[1]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[3][9]

Emergency Procedures and Disposal

Spill Response

For a small-scale spill (<5g) inside a chemical fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2][3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

For larger spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

Waste Disposal

All waste contaminated with 1-(Methanesulfonyl)-2,4-dimethoxybenzene, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

References

  • Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride. Benchchem.
  • SAFETY DATA SHEET - 1-(Methanesulfonyl)-2,4-dimethoxybenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,4-Dimethoxybenzene. ThermoFisher Scientific.
  • SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Santa Cruz Biotechnology, Inc.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.
  • SAFETY DATA SHEET - 4,4'-Dimethoxy-trans-stilbene. Tokyo Chemical Industry Co., Ltd.
  • Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. TCI Chemicals.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Safety Data Sheet 1,4-Dimethoxybenzene. Metasci.

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